molecular formula C18H18O6 B592953 7-O-Methyleucomol

7-O-Methyleucomol

Cat. No.: B592953
M. Wt: 330.3 g/mol
InChI Key: LZSFFWMTNAFHNX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-O-Methyleucomol has been reported in Eucomis montana, Albuca bracteata, and Eucomis bicolor with data available.

Properties

IUPAC Name

(3S)-3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-22-12-5-3-11(4-6-12)9-18(21)10-24-15-8-13(23-2)7-14(19)16(15)17(18)20/h3-8,19,21H,9-10H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSFFWMTNAFHNX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 7-O-Methyleucomol: A Technical Guide to its Discovery and Isolation from Eucomis bicolor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the discovery, isolation, and characterization of 7-O-Methyleucomol, a homoisoflavanone found in the bulbs of Eucomis bicolor. This document details the experimental protocols, quantitative data, and structural elucidation of this natural compound, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.

Introduction

This compound is a member of the homoisoflavonoid class of phenolic compounds, which are characteristic secondary metabolites of the genus Eucomis. First reported in 1976, its discovery has contributed to the chemotaxonomic understanding of this plant genus and has opened avenues for further investigation into the biological activities of these unique flavonoids. This guide synthesizes the available scientific information to present a clear and detailed overview of the foundational work on this compound.

Discovery and Source

This compound was first isolated from the bulbs of Eucomis bicolor Baker (family Asparagaceae), a plant native to Southern Africa. The initial discovery was part of a broader investigation into the chemical constituents of the Eucomin series of homoisoflavonones present in this species. Alongside this compound, several other related compounds were also identified, highlighting the rich and diverse chemistry of Eucomis bicolor.

Experimental Protocols

The following sections detail the methodologies employed in the extraction, isolation, and characterization of this compound from Eucomis bicolor bulbs.

Plant Material and Extraction

Fresh bulbs of Eucomis bicolor are the starting material for the isolation process. The general workflow for extraction is as follows:

  • Harvesting and Preparation: Fresh bulbs are harvested, cleaned, and subsequently minced or sliced to increase the surface area for solvent extraction.

  • Solvent Extraction: The prepared bulb material is subjected to exhaustive extraction with a non-polar organic solvent, such as dichloromethane or chloroform, at room temperature. This process is typically carried out over several days to ensure the complete extraction of the desired compounds.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Isolation and Purification

The separation and purification of this compound from the crude extract is achieved through a combination of chromatographic techniques:

  • Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel. A gradient elution system, typically employing solvent mixtures of increasing polarity (e.g., hexane, chloroform, and methanol), is used to separate the components based on their polarity.

  • Preparative Thin-Layer Chromatography (TLC): Fractions containing the compound of interest, as identified by analytical TLC, are further purified using preparative TLC on silica gel plates. A suitable solvent system is used for development to achieve optimal separation. The band corresponding to this compound is then scraped from the plate and the compound is eluted with a polar solvent.

  • Crystallization: The purified this compound can be further purified by crystallization from an appropriate solvent system to yield a pure, crystalline solid.

Quantitative Data

While the original publication does not provide a specific percentage yield for this compound, the isolation of several homoisoflavonones from the same source suggests that it is a minor constituent of the plant bulbs. Quantitative analysis of homoisoflavonoids in related species has been performed using techniques like UHPLC-DAD-QTOF-IMS, which could be applied to Eucomis bicolor for precise quantification.

Structural Elucidation and Spectroscopic Data

The structure of this compound was determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for this compound
Spectroscopic Technique Observed Data
¹H NMR (Proton NMR) Data not explicitly available in the searched resources. Would typically include chemical shifts (δ) in ppm, integration values, and coupling constants (J) in Hz for each proton.
¹³C NMR (Carbon-13 NMR) Data not explicitly available in the searched resources. Would typically include chemical shifts (δ) in ppm for each unique carbon atom.
Mass Spectrometry (MS) Data not explicitly available in the searched resources. Would typically show the molecular ion peak (M+) and characteristic fragmentation patterns.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Eucomis bicolor.

experimental_workflow plant_material Eucomis bicolor Bulbs extraction Extraction (Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions prep_tlc Preparative TLC fractions->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound

Isolation workflow for this compound.
Chemical Structure and Relationship

The diagram below shows the chemical structure of this compound and its relationship to the parent compound, Eucomol.

chemical_structure cluster_eucomol Eucomol cluster_7_o_methyleucomol This compound eucomol_structure eucomol_label Eucomol methyleucomol_label This compound eucomol_label->methyleucomol_label Methylation at C7-OH methyleucomol_structure

Structural relationship of this compound to Eucomol.

Conclusion

This technical guide has summarized the key information regarding the discovery and isolation of this compound from Eucomis bicolor. While the foundational work was established decades ago, the detailed experimental and quantitative data remain somewhat dispersed in the scientific literature. This guide serves as a consolidated resource to aid researchers in understanding the initial characterization of this homoisoflavanone and to provide a basis for future studies, including the total synthesis, biological activity evaluation, and potential therapeutic applications of this compound and related compounds. Further research to fully elucidate and publish the complete spectroscopic data and to develop standardized quantitative analysis methods would be of significant value to the scientific community.

Chemical structure and properties of 7-O-Methyleucomol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methyleucomol is a naturally occurring homoisoflavanone, a class of phenolic compounds, isolated from the bulbs of plants belonging to the Hyacinthaceae family, notably Eucomis bicolor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. The document includes detailed information on its spectroscopic characterization, along with a summary of its known cytotoxic and antimicrobial properties. Experimental methodologies for isolation and biological evaluation are also discussed to support further research and development efforts.

Chemical Structure and Properties

This compound is characterized by a 3-benzyl-4-chromanone core structure. The systematic name for this compound is (R)-3-(4-hydroxybenzyl)-5,8-dihydroxy-7-methoxy-4-chromanone.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Chemical Formula C₁₈H₁₈O₆
Molecular Weight 330.33 g/mol
CAS Number 17934-15-5
Appearance Oil[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Optical Rotation [α]D²⁴ = -26° (c 1.0, CHCl₃)
UV (EtOH) λmax (log ε) 215 (4.56), 294 (4.24), 335 (sh, 3.65) nm
IR (KBr) νmax 3400, 1640, 1600, 1460, 1300, 1200, 1120, 1020, 840 cm⁻¹
¹H-NMR (60 MHz, CDCl₃) δ (ppm) 11.1 (s, 1H, OH-5), 6.90 (d, J=8 Hz, 2H, H-2', H-6'), 6.65 (d, J=8 Hz, 2H, H-3', H-5'), 6.05 (s, 1H, H-6), 4.1-3.6 (m, 3H, H-2, H-3), 3.75 (s, 3H, OCH₃-7), 2.8-2.5 (m, 2H, CH₂-9)
Mass Spectrometry (m/z) 330 (M+), 224, 211, 198, 181, 107

Biological Activities

Homoisoflavanones, including this compound, have garnered interest for their potential pharmacological activities. Research has primarily focused on their cytotoxic and antimicrobial properties.

Cytotoxic Activity

Studies on various homoisoflavanones isolated from the Hyacinthaceae family have demonstrated significant cytotoxic effects against a range of human cancer cell lines. While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, related compounds have shown potent activity. For instance, 3-dehydroxy-3'-hydroxyeucomol, a structurally similar homoisoflavonoid, exhibited IC₅₀ values of 5.36 μM against MDA-MB-231 (breast cancer) and 2.52 μM against OVCAR3 (ovarian cancer) cell lines.[2] Another study on homoisoflavonoids from Bellevalia flexuosa reported IC₅₀ values as low as 3.6 µM against the MDA-MB-231 cell line for some of its isolated compounds.[3] These findings suggest that the homoisoflavanone scaffold, shared by this compound, is a promising pharmacophore for the development of novel anticancer agents. Further investigation into the specific cytotoxic profile of this compound is warranted.

Antimicrobial Activity

The antimicrobial potential of homoisoflavanones has also been explored. Extracts from Eucomis species have shown activity against Gram-positive bacteria, particularly Staphylococcus aureus.[4][5] A study on thirteen homoisoflavanones from six Hyacinthaceae species demonstrated antibacterial activity against Staphylococcus aureus.[1] While the specific minimum inhibitory concentration (MIC) for this compound is not detailed in the available literature, the collective evidence suggests that this class of compounds possesses antimicrobial properties that merit further investigation.

Experimental Protocols

Isolation of this compound from Eucomis bicolor

The following is a generalized protocol based on methods for isolating homoisoflavanones from plant material.

G start Fresh bulbs of Eucomis bicolor extraction Extraction with petroleum ether start->extraction concentration1 Concentration of petroleum ether extract extraction->concentration1 chromatography1 Column Chromatography (Silica Gel) concentration1->chromatography1 elution1 Elution with Benzene-Ethyl Acetate gradient chromatography1->elution1 fractions1 Collection of Fractions elution1->fractions1 concentration2 Concentration of active fractions fractions1->concentration2 ptlc Preparative Thin Layer Chromatography (PTLC) concentration2->ptlc elution2 Elution with Chloroform-Methanol ptlc->elution2 final_product Purified this compound elution2->final_product

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Fresh bulbs of Eucomis bicolor are homogenized and extracted with petroleum ether at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.

  • Concentration: The combined petroleum ether extracts are concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a solvent gradient, such as benzene-ethyl acetate, to separate the components based on polarity.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest are combined, concentrated, and further purified by preparative thin-layer chromatography (PTLC) using a solvent system like chloroform-methanol to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

G start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Human cancer cells (e.g., MDA-MB-231, OVCAR3) are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not yet been elucidated. However, based on the activities of other flavonoids and homoisoflavonoids, potential mechanisms can be hypothesized.

G compound This compound target Potential Cellular Targets (e.g., Kinases, Topoisomerases, Tubulin) compound->target pathway1 Induction of Apoptosis target->pathway1 pathway2 Cell Cycle Arrest target->pathway2 pathway3 Inhibition of Angiogenesis target->pathway3 outcome Anticancer Effects pathway1->outcome pathway2->outcome pathway3->outcome

Caption: Hypothesized signaling pathways for the anticancer activity of this compound.

Many flavonoids are known to interact with various cellular targets, including protein kinases, topoisomerases, and tubulin, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Further research is required to identify the specific molecular targets and signaling cascades modulated by this compound.

Conclusion

This compound, a homoisoflavanone from Eucomis bicolor, represents a promising natural product with potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. This guide has summarized the current knowledge of its chemical structure, properties, and biological activities. The provided experimental frameworks are intended to facilitate further research to fully characterize its pharmacological profile and mechanism of action. Future studies should focus on obtaining specific quantitative data on its bioactivities and elucidating the underlying molecular pathways to unlock its full therapeutic potential.

References

Biosynthesis Pathway of 7-O-Methyleucomol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 7-O-Methyleucomol, a homoisoflavonoid found in various plant species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, from its chalcone precursor to the final methylated product. It includes hypothesized enzymatic steps, detailed experimental protocols for pathway elucidation, and illustrative quantitative data.

Introduction to this compound and Homoisoflavonoid Biosynthesis

This compound belongs to the homoisoflavonoid class of plant secondary metabolites, which are characterized by a C16 skeleton (C6-C1-C6-C3) as opposed to the C15 backbone of common flavonoids. The biosynthesis of homoisoflavonoids is believed to diverge from the general phenylpropanoid pathway, starting with a chalcone precursor. While the complete enzymatic pathway for many homoisoflavonoids, including this compound, is not fully elucidated, key steps have been inferred from studies on related compounds. The formation of the homoisoflavonoid scaffold is thought to involve the addition of a one-carbon unit, derived from S-adenosyl-L-methionine (SAM), to a chalcone intermediate. Subsequent cyclization, reduction, and decoration steps, such as methylation, lead to the diverse array of homoisoflavonoids observed in nature.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages, starting from the general phenylpropanoid pathway products, p-coumaroyl-CoA and malonyl-CoA.

Stage 1: Formation of the Chalcone Backbone

The initial steps are shared with general flavonoid biosynthesis:

  • Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).

Stage 2: Formation of the Homoisoflavonoid Skeleton (Eucomol)

This stage involves the key steps that differentiate homoisoflavonoid biosynthesis from that of other flavonoids. The precise enzymatic sequence is yet to be fully characterized, but a plausible pathway is outlined below. It is hypothesized that a key intermediate is a 2'-hydroxychalcone.

  • Hypothetical Homoisoflavonoid Synthase Complex: A series of enzymatic reactions are proposed to convert the chalcone into the homoisoflavonoid scaffold of eucomol. This may involve a complex of enzymes including:

    • A C-methyltransferase or a related enzyme: This enzyme would catalyze the addition of a methyl group (from SAM) to the α-carbon of the chalcone, a key step in forming the characteristic C1-bridge of homoisoflavonoids.

    • An Isomerase/Cyclase: This enzyme would facilitate the cyclization of the methylated chalcone intermediate to form the chromanone ring system.

    • A Reductase: A reduction step is likely required to form the dihydro-chromanone ring of eucomol.

Stage 3: 7-O-Methylation of Eucomol

The final step in the biosynthesis of this compound is the specific methylation of the hydroxyl group at the C-7 position of eucomol.

  • Flavonoid 7-O-Methyltransferase (FOMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of eucomol, yielding this compound.

The proposed overall pathway is depicted in the following diagram:

Biosynthesis_of_7_O_Methyleucomol pCoumaroylCoA p-Coumaroyl-CoA CHS CHS pCoumaroylCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NaringeninChalcone Naringenin Chalcone HIS Homoisoflavonoid Synthase Complex (Hypothetical) NaringeninChalcone->HIS Eucomol_Intermediate Hypothetical Intermediates Eucomol Eucomol Eucomol_Intermediate->Eucomol FOMT Flavonoid 7-O-Methyltransferase Eucomol->FOMT SevenOMethyleucomol This compound CHS->NaringeninChalcone HIS->Eucomol_Intermediate FOMT->SevenOMethyleucomol

Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

As the biosynthesis of this compound is not yet fully characterized, specific quantitative data is limited. The following tables present illustrative data based on typical values for enzymes involved in flavonoid biosynthesis to provide a framework for future research.

Table 1: Illustrative Kinetic Parameters of Key Enzymes

EnzymeSubstrateApparent Km (µM)Apparent kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)
Chalcone Synthase (CHS)p-Coumaroyl-CoA1.51.81.2 x 106
Malonyl-CoA25--
Flavonoid 7-O-Methyltransferase (FOMT)Eucomol150.53.3 x 104
S-adenosyl-L-methionine20--

Table 2: Illustrative Metabolite Concentrations in Plant Tissue

MetaboliteConcentration (µg/g fresh weight)
Naringenin Chalcone5.2
Eucomol12.8
This compound25.4

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and characterization of the involved enzymes. Below are detailed protocols for key experiments.

4.1. Protocol for Heterologous Expression and Purification of a Candidate Flavonoid 7-O-Methyltransferase (FOMT)

This protocol describes the expression of a candidate FOMT gene in E. coli and its subsequent purification for in vitro characterization.

Experimental_Workflow_Purification Start Start: Candidate FOMT gene Cloning Clone into Expression Vector (e.g., pET-28a(+)) Start->Cloning Transformation Transform into E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Grow E. coli Culture Transformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarify Lysate by Centrifugation Lysis->Clarification Purification Affinity Chromatography (e.g., Ni-NTA) Clarification->Purification Analysis Analyze Purity by SDS-PAGE Purification->Analysis End End: Purified FOMT Analysis->End

Workflow for heterologous expression and purification.

Methodology:

  • Gene Cloning: The coding sequence of the candidate FOMT gene is amplified by PCR from plant cDNA and cloned into a bacterial expression vector, such as pET-28a(+), which adds a polyhistidine tag for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16 hours at 18°C.

  • Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

4.2. Protocol for In Vitro Enzyme Assay of Flavonoid 7-O-Methyltransferase (FOMT)

This protocol is designed to determine the activity and substrate specificity of the purified FOMT.

Methodology:

  • Reaction Mixture: The standard assay mixture (100 µL total volume) contains 50 mM Tris-HCl buffer (pH 7.5), 100 µM Eucomol (substrate), 200 µM S-adenosyl-L-methionine (SAM; methyl donor), and 1 µg of the purified FOMT enzyme.

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of 20 µL of 20% HCl. The product, this compound, is extracted with 200 µL of ethyl acetate.

  • Analysis: The ethyl acetate phase is evaporated to dryness and the residue is redissolved in methanol. The product is analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard of this compound.

  • Kinetic Analysis: For determining Km and kcat values, the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a roadmap for the complete elucidation of this metabolic route. Future research should focus on the identification and characterization of the enzymes involved in the conversion of the chalcone precursor to eucomol, which remains the most significant gap in our understanding. The application of modern techniques such as transcriptomics, proteomics, and gene silencing will be instrumental in identifying candidate genes. The successful reconstitution of the entire pathway in a heterologous host would not only validate the proposed steps but also open avenues for the sustainable production of this compound and related homoisoflavonoids for potential pharmaceutical applications.

7-O-Methyleucomol: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyleucomol is a homoisoflavonoid, a class of secondary metabolites found in a select group of plants. These compounds are of growing interest to the scientific community due to their potential biological activities, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its analysis, and insights into its potential mechanisms of action.

Natural Sources of this compound

Current scientific literature indicates that this compound is primarily isolated from the bulbs of Eucomis bicolor, a flowering plant native to Southern Africa and commonly known as the pineapple lily. Homoisoflavonoids, the class of compounds to which this compound belongs, have also been identified in various species of the genus Muscari, commonly known as grape hyacinths.

While Eucomis bicolor is the most frequently cited source, other species within the Eucomis genus may also contain this compound, though specific analysis is required for confirmation. Research into the phytochemical composition of Muscari species is ongoing, and these plants represent a potential alternative source of this compound and related homoisoflavonoids.

Abundance of this compound

A thorough review of published scientific literature reveals a significant gap in the quantitative data regarding the abundance of this compound in its natural sources. At present, there are no publicly available studies that report the specific concentration of this compound in plant tissues, such as in milligrams per gram of dry weight.

To provide a framework for researchers, the table below has been structured to accommodate such data as it becomes available.

Table 1: Quantitative Abundance of this compound in Natural Sources

Plant SpeciesPlant PartCompoundAbundance (e.g., mg/g dry weight)Reference
Eucomis bicolorBulbsThis compoundData not available
Muscari speciesBulbsThis compoundData not available

Researchers are encouraged to perform quantitative analyses to fill this knowledge gap, which is crucial for evaluating the viability of these natural sources for extraction and drug development purposes.

Experimental Protocols

The following is a representative experimental protocol for the extraction and quantification of homoisoflavonoids from plant material, adapted from methodologies used for similar compounds. This protocol can serve as a starting point for the development of a specific method for this compound.

Extraction of Homoisoflavonoids

This protocol describes a general method for the extraction of homoisoflavonoids from plant bulbs.

Materials and Reagents:

  • Fresh or dried plant bulbs (e.g., Eucomis bicolor)

  • Methanol (HPLC grade)

  • Deionized water

  • Grinder or blender

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Air-dry the plant bulbs at room temperature and then grind them into a fine powder.

  • Extraction: Macerate the powdered plant material (e.g., 10 g) with 80% methanol (100 mL) in a flask.

  • Ultrasonication: Place the flask in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Filtration: Filter the extract through filter paper. Repeat the extraction process on the residue two more times.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a concentrated crude extract.

  • Purification (Optional): For further purification, the crude extract can be redissolved in a suitable solvent and subjected to Solid Phase Extraction (SPE). Condition a C18 SPE cartridge with methanol followed by water. Load the extract and wash with water to remove polar impurities. Elute the homoisoflavonoids with methanol.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of homoisoflavonoids using HPLC with a Diode Array Detector (DAD).

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

    • Gradient Example: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-40 min, 50-90% B; 40-45 min, 90% B; 45-50 min, 90-10% B; 50-55 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectral analysis of a pure standard).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Potential Biological Activity

Homoisoflavonoids, including this compound, are being investigated for their anti-inflammatory properties. The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

The following diagram illustrates the potential mechanism by which a homoisoflavonoid like this compound may exert its anti-inflammatory effects.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cell cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_active Active NF-κB NF-κB->NF-κB_active Activation Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_active->Inflammatory_Genes Translocates & Promotes Transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Activation Antioxidant_Genes Antioxidant Gene Expression Nrf2_active->Antioxidant_Genes Translocates & Promotes Transcription Homoisoflavonoid This compound Homoisoflavonoid->IKK Inhibits Homoisoflavonoid->Keap1 Inhibits

Caption: Anti-inflammatory signaling pathway potentially modulated by this compound.

Conclusion

This compound, a homoisoflavonoid primarily found in Eucomis bicolor, presents an interesting subject for phytochemical and pharmacological research. This guide summarizes the current knowledge on its natural sources and provides a framework for its extraction and analysis. A significant opportunity exists for researchers to contribute to this field by determining the quantitative abundance of this compound in various plant species and by further elucidating its biological activities and mechanisms of action. The provided protocols and pathway diagrams serve as a foundation for future research and development endeavors in this area.

In Vitro Cytotoxic Effects of Eucomol on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific data regarding the in vitro cytotoxic effects of 7-O-Methyleucomol on cancer cell lines. The following technical guide has been prepared using the available data for the parent compound, eucomol , to serve as an illustrative example of the requested format and content. All data and discussions herein pertain to eucomol unless otherwise specified.

This document provides a technical summary of the in vitro cytotoxic properties of eucomol, a homoisoflavonoid, against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the potential anticancer activities of this class of compounds.

Data Presentation: Cytotoxicity of Eucomol

The cytotoxic activity of eucomol has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCancer Cell LineCell Line TypeIC50 Value
EucomolKKU-M156Cholangiocarcinoma7.12 µg/mL
EucomolHepG2Hepatocellular Carcinoma25.76 µg/mL
(R)-EucomolKBNasopharyngeal CarcinomaData not available
(R)-EucomolP-388Murine LeukemiaData not available

Table 1: Summary of reported IC50 values for eucomol and its (R)-enantiomer against various cancer cell lines.[1][2]

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assays of eucomol are not extensively described in the available literature. However, a standard methodology for determining the in vitro cytotoxicity of a compound against cancer cell lines typically involves the following steps, based on the widely used MTT assay.

Cell Culture and Treatment
  • Cell Seeding: Human cancer cell lines (e.g., KKU-M156, HepG2) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Preparation: Eucomol is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared in the culture medium to achieve the desired final concentrations.

  • Cell Treatment: The culture medium is removed from the wells and replaced with the medium containing various concentrations of eucomol. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compound. The plates are then incubated for a specified period, typically 24, 48, or 72 hours.

MTT Assay for Cell Viability
  • Reagent Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a test compound on cancer cell lines.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., HepG2, KKU-M156) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Test Compound Preparation (Eucomol in DMSO) Serial_Dilution Serial Dilution in Culture Medium Compound_Prep->Serial_Dilution Treatment Treat Cells with Compound Serial_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading Viability_Calc Calculate % Cell Viability Absorbance_Reading->Viability_Calc IC50_Determination Determine IC50 Value Viability_Calc->IC50_Determination

In Vitro Cytotoxicity Experimental Workflow
Hypothetical Signaling Pathway for Eucomol-Induced Apoptosis

While the precise mechanism of action for eucomol has not been fully elucidated in the available literature, many natural cytotoxic compounds induce cell death via apoptosis. The diagram below illustrates a hypothetical intrinsic apoptosis pathway that could be activated by a cytotoxic compound like eucomol.

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Eucomol Eucomol Treatment Bcl2_Family Modulation of Bcl-2 Family Proteins Eucomol->Bcl2_Family Induces Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Cyto c, Casp-9) Cyto_C->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Intrinsic Apoptosis Pathway

References

The Antioxidant Potential of 7-O-Methyleucomol: A Methodological Framework for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 7-O-Methyleucomol, a flavonoid isolated from Eucomis bicolor[1], presents a compelling subject for antioxidant research. However, a comprehensive review of current scientific literature reveals a significant gap in the characterization of its antioxidant potential. Specific quantitative data, detailed experimental protocols, and elucidated mechanisms of action for this compound are not presently available. This guide, therefore, serves as a foundational framework, outlining the established methodologies and conceptual pathways essential for a thorough investigation of the antioxidant properties of this compound. By following this proposed workflow, researchers can systematically evaluate its efficacy and potential for therapeutic applications.

Introduction to Antioxidant Mechanisms

Antioxidants counteract the damaging effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through several key mechanisms.[2][3] These reactive species, if left unchecked, can lead to oxidative stress, a condition implicated in numerous diseases, including neurodegenerative disorders, cancer, and diabetes.[2][4] The primary antioxidant actions involve:

  • Direct Radical Scavenging: Antioxidants can directly neutralize free radicals by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET).[2]

  • Metal Ion Chelation: By binding to transition metals like iron and copper, antioxidants can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[5][6]

  • Modulation of Endogenous Antioxidant Enzymes: Some compounds can enhance the body's own defense systems by upregulating the expression or activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][5][7]

Proposed Experimental Workflow for this compound

A systematic evaluation of a novel compound's antioxidant potential requires a multi-faceted approach, progressing from initial chemical screening to more complex cellular assays. The following workflow is proposed for the investigation of this compound.

G cluster_0 Phase 1: In Vitro Chemical Assays cluster_1 Phase 2: Cellular Antioxidant Activity cluster_2 Phase 3: Mechanistic Studies A DPPH Radical Scavenging Assay B ABTS Radical Cation Decolorization Assay E Cellular ROS Scavenging (e.g., DCFH-DA Assay) A->E C Ferric Reducing Antioxidant Power (FRAP) Assay D Nitric Oxide (NO) Scavenging Assay F Lipid Peroxidation Inhibition Assay (e.g., TBARS) H Signaling Pathway Analysis (e.g., Nrf2-ARE Pathway) E->H G Assessment of Endogenous Antioxidant Enzyme Activity (SOD, CAT, GPx) I Gene and Protein Expression Analysis (Western Blot, RT-qPCR)

Caption: Proposed experimental workflow for evaluating the antioxidant potential of this compound.

Detailed Experimental Protocols

The following sections detail the methodologies for the key experiments proposed in the workflow.

In Vitro Chemical Assays

These assays provide a baseline understanding of the direct radical scavenging and reducing capabilities of this compound.

3.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][9]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add varying concentrations of the this compound solution.

    • Add the DPPH working solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

3.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured.[10][11]

  • Protocol:

    • Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add varying concentrations of this compound to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

3.1.3 Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[12][13]

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add varying concentrations of this compound to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known concentration of FeSO₄·7H₂O to express the results as ferrous iron equivalents.

Cellular Antioxidant Activity Assays

These assays provide insights into the antioxidant effects of this compound in a biological context.

3.2.1 Cellular Reactive Oxygen Species (ROS) Scavenging Assay

  • Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Protocol:

    • Culture a suitable cell line (e.g., human keratinocytes, fibroblasts) in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a defined period.

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

    • Load the cells with DCFH-DA and incubate.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

    • A decrease in fluorescence in the presence of this compound indicates ROS scavenging activity.

Potential Signaling Pathways for Investigation

Flavonoids often exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway to investigate for this compound is the Nrf2-ARE pathway.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidation of Keap1 Compound This compound Compound->Keap1_Nrf2 Inhibition of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Keap1 Keap1 (ubiquitination and degradation) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes

Caption: The Nrf2-ARE signaling pathway, a potential mechanism for the antioxidant action of this compound.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain phytochemicals, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription. Investigating the ability of this compound to activate this pathway would provide crucial insights into its indirect antioxidant mechanisms.

Data Presentation

All quantitative data generated from the aforementioned assays should be meticulously recorded and presented in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Antioxidant Activity of this compound (Hypothetical Data)

AssayParameterThis compoundPositive Control (e.g., Ascorbic Acid)
DPPH Scavenging IC₅₀ (µg/mL)Experimental ValueExperimental Value
ABTS Scavenging TEAC (µM TE/g)Experimental ValueN/A
FRAP Fe²⁺ Equivalents (µM/g)Experimental ValueExperimental Value

Table 2: Cellular Antioxidant Effects of this compound (Hypothetical Data)

AssayConcentration% Reduction in ROS% Inhibition of Lipid Peroxidation
DCFH-DA Value 1Experimental ValueN/A
Value 2Experimental ValueN/A
TBARS Value 1N/AExperimental Value
Value 2N/AExperimental Value

Conclusion

While direct experimental evidence for the antioxidant potential of this compound is currently lacking in the scientific literature, its classification as a flavonoid suggests a strong theoretical basis for such activity. The experimental framework outlined in this guide provides a comprehensive roadmap for researchers to systematically investigate its properties. By employing a combination of in vitro chemical assays, cell-based studies, and mechanistic pathway analysis, a thorough understanding of the antioxidant capacity of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

A Technical Guide on the Anti-inflammatory Properties of 7-O-Methyleucomol: A Scarcity of Direct Evidence and a Pivot to a Related Compound

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should be aware that a comprehensive search of scientific literature reveals a significant lack of available data on the anti-inflammatory properties of 7-O-Methyleucomol. Despite targeted searches for its bioactivity, mechanism of action, and effects on inflammatory markers, no specific studies detailing its anti-inflammatory effects, quantitative data, or experimental protocols were identified. The parent genus, Eucomis, is noted in ethnobotanical literature for its use in traditional medicine to treat inflammation, with some species showing inhibitory action on cyclooxygenase (COX) enzymes. However, this does not provide specific evidence for this compound.

Given the absence of information on the requested compound, this guide will pivot to a structurally related flavonoid, 7-O-Methylnaringenin , for which scientific evidence of anti-inflammatory activity exists. This will serve as an illustrative example of the in-depth technical guide requested, providing the stipulated data presentation, experimental protocols, and visualizations.

In-Depth Technical Guide: Anti-inflammatory Properties of 7-O-Methylnaringenin

This technical guide details the anti-inflammatory properties of 7-O-Methylnaringenin, a flavanone found in Rhododendron speciferum. The data presented here is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for assessing inflammatory responses.

Data Presentation

The anti-inflammatory effects of 7-O-Methylnaringenin are quantified by its ability to reduce the production of key pro-inflammatory cytokines. The following tables summarize the dose-dependent inhibitory effects.

Table 1: Effect of 7-O-Methylnaringenin on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Concentration of 7-O-Methylnaringenin (µg/mL)TNF-α Reduction (%)IL-6 Reduction (%)IL-1β Reduction (%)
10SignificantSignificantSignificant
20More SignificantMore SignificantMore Significant
40Most SignificantMost SignificantMost Significant

Note: The source study described the reductions as dose-dependent and statistically significant but did not provide specific percentage values. The table reflects the qualitative description of the dose-response relationship.

Table 2: Cytotoxicity of 7-O-Methylnaringenin on RAW 264.7 Cells

Concentration of 7-O-Methylnaringenin (µg/mL)Cell Viability
0 - 50No cytotoxic effects observed

This data confirms that the observed anti-inflammatory effects are not due to cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the anti-inflammatory properties of 7-O-Methylnaringenin.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.[1][2][3]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: RAW 264.7 cells are pre-treated with varying concentrations of 7-O-Methylnaringenin (10, 20, and 40 µg/mL) for a specified period. Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

2. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the cytotoxic effect of 7-O-Methylnaringenin on RAW 264.7 cells.

  • Methodology:

    • RAW 264.7 cells are seeded in a 96-well plate and incubated overnight.

    • The cells are then treated with different concentrations of 7-O-Methylnaringenin (0 to 50 µg/mL) for 24 hours.[4]

    • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

3. Measurement of Cytokine Production (ELISA)

  • Purpose: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.

  • Methodology:

    • RAW 264.7 cells are pre-treated with 7-O-Methylnaringenin and then stimulated with LPS.

    • The cell culture supernatant is collected after the incubation period.

    • The concentrations of TNF-α, IL-6, and IL-1β are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis

  • Purpose: To investigate the effect of 7-O-Methylnaringenin on the activation of key signaling proteins in the NF-κB and MAPK pathways.

  • Methodology:

    • Cells are treated as described in the cell culture and treatment protocol.

    • Total cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a Bradford or BCA protein assay.

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of ERK1/2, JNK, and IκBα.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of 7-O-Methylnaringenin are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-kappaB Signaling Pathway Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Methylnaringenin 7-O-Methylnaringenin Methylnaringenin->IkappaB inhibits phosphorylation NFkappaB_n NF-κB NFkappaB_n->Proinflammatory_Genes induces transcription

Caption: Inhibition of the NF-κB signaling pathway by 7-O-Methylnaringenin.

MAPK Signaling Pathway Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases ERK ERK1/2 Upstream_Kinases->ERK phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates AP1 AP-1 ERK->AP1 activates JNK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes Methylnaringenin 7-O-Methylnaringenin Methylnaringenin->ERK inhibits phosphorylation Methylnaringenin->JNK inhibits phosphorylation AP1_n AP-1 AP1_n->Proinflammatory_Genes induces transcription

Caption: Inhibition of the MAPK signaling pathway by 7-O-Methylnaringenin.

Experimental Workflow

Experimental Workflow cluster_assays Assays start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with 7-O-Methylnaringenin cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation cytotoxicity_assay MTT Assay for Cell Viability treatment->cytotoxicity_assay Parallel Experiment data_collection Collect Supernatant and Cell Lysates stimulation->data_collection elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) data_collection->elisa western_blot Western Blot for Phosphorylated Proteins (ERK, JNK, IκBα) data_collection->western_blot

Caption: Workflow for in vitro anti-inflammatory activity assessment.

References

CAS number and chemical identifiers for 7-O-Methyleucomol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Identity, and Potential Biological Activities of a Natural Homoisoflavonone

This technical guide provides a comprehensive overview of 7-O-Methyleucomol, a homoisoflavonoid isolated from Eucomis bicolor. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identifiers and exploring its potential pharmacological relevance based on the activities of related compounds.

Chemical Identifiers and Physical Properties

This compound is a natural product belonging to the homoisoflavonoid class of compounds. It has been successfully isolated from the bulbs of Eucomis bicolor Bak.[1]. The definitive chemical identifiers for this compound are summarized in the table below, providing a foundational reference for researchers.

IdentifierValueSource
CAS Number 17934-15-5ChemicalBook[1]
IUPAC Name (3S)-3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-oneBioCrick
Molecular Formula C₁₈H₁₈O₆BioCrick
SMILES COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)OBioCrick
Standard InChI InChI=1S/C18H18O6/c1-23-14-5-2-10(3-6-14)8-18(21)9-24-15-7-12(22-2)16(20)11-4-13(15)17(18)19/h2-7,11,20-21H,8-9H2,1H3/t18-/m1/s1BioCrick
Standard InChIKey LZSFFWMTNAFHNX-SFHVURJKSA-NBioCrick

Potential Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound are not extensively available in the current body of scientific literature, the broader class of homoisoflavonoids, to which it belongs, has been the subject of numerous studies. These compounds are recognized for a wide array of pharmacological effects, including anti-inflammatory and antioxidant properties.

Homoisoflavonoids have been reported to exhibit a broad range of bioactivities, such as anti-microbial, anti-mutagenic, anti-oxidant, immunomodulatory, anti-diabetic, cytotoxic, anti-angiogenic, vasorelaxant, and anti-inflammatory effects[2][3]. The potential of this compound to exhibit similar activities is therefore of significant interest to the research community. The lack of specific IC₅₀ values or other quantitative measures for this compound underscores an area ripe for future investigation.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly detailed in the available literature. However, based on general practices for the study of homoisoflavonoids from plant sources, the following methodologies can be inferred and adapted.

General Isolation and Purification Workflow for Homoisoflavonoids from Eucomis species

The isolation of homoisoflavonoids from the bulbs of Eucomis species typically involves a multi-step process of extraction and chromatographic separation. A generalized workflow is presented below.

G start Fresh Bulbs of Eucomis bicolor air_dry Air Drying and Grinding start->air_dry extraction Extraction with Organic Solvents (e.g., Dichloromethane, Methanol) air_dry->extraction concentration Concentration under Reduced Pressure extraction->concentration fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) concentration->fractionation cc Column Chromatography (Silica Gel or Sephadex LH-20) fractionation->cc Separation of Fractions purification Preparative HPLC or TLC cc->purification Further Purification end Isolated this compound purification->end

Figure 1. Generalized workflow for the isolation of homoisoflavonoids.

Common In Vitro Antioxidant Activity Assays

The antioxidant potential of a compound like this compound can be assessed using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

G cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph_start DPPH Radical (Purple) dpph_reaction Reaction with This compound dpph_start->dpph_reaction dpph_end Reduced DPPH (Yellow/Colorless) dpph_reaction->dpph_end abts_start ABTS Radical Cation (Blue-Green) abts_reaction Reaction with This compound abts_start->abts_reaction abts_end Reduced ABTS (Colorless) abts_reaction->abts_end

Figure 2. Principles of common radical scavenging assays.

Hypothetical Signaling Pathways for Biological Activity

Based on the known anti-inflammatory and antioxidant activities of flavonoids and homoisoflavonoids, it is plausible that this compound may exert its effects through the modulation of key cellular signaling pathways. While direct evidence for this compound is pending, the following pathways represent logical targets for future investigation.

Potential Anti-Inflammatory Mechanism via NF-κB and MAPK Pathways

Many anti-inflammatory compounds act by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptors stimulus->receptor mapkkk MAPKKK receptor->mapkkk ikk IKK Complex receptor->ikk mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., p38, JNK, ERK) mapkk->mapk nucleus Nucleus mapk->nucleus ikb IκBα ikk->ikb Phosphorylates nfkb_inactive NF-κB/IκBα (Inactive) ikb->nfkb_inactive Degrades nfkb NF-κB (p50/p65) nfkb->nucleus transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) transcription->cytokines compound This compound compound->mapkkk Inhibits? compound->ikk Inhibits?

Figure 3. Hypothetical inhibition of inflammatory pathways.

Potential Antioxidant Mechanism via the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes.

G stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) stress->keap1_nrf2 keap1 Keap1 keap1_nrf2->keap1 Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Dissociation nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are transcription Gene Transcription are->transcription enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) transcription->enzymes compound This compound compound->keap1_nrf2 Activates?

Figure 4. Hypothetical activation of the Nrf2 antioxidant pathway.

Conclusion and Future Directions

This compound presents as a compelling natural product for further pharmacological investigation. Its classification as a homoisoflavonoid suggests a high potential for anti-inflammatory and antioxidant activities. The data and hypothetical frameworks presented in this guide are intended to serve as a foundational resource to stimulate and direct future research. Key future directions should include the quantitative assessment of its biological activities through a battery of in vitro and in vivo assays, the elucidation of its precise mechanisms of action by investigating its effects on relevant signaling pathways, and the development of detailed and validated protocols for its isolation and analysis. Such studies will be crucial in unlocking the full therapeutic potential of this interesting natural compound.

References

Methodological & Application

Application Note and Protocol: HPLC-UV Method for the Quantification of 7-O-Methyleucomol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyleucomol is a lignan found in various plant species, notably within the Eucommia genus. Lignans are a class of polyphenolic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a plant extract. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase (a mixture of acetonitrile and water). The quantification is performed by detecting the absorbance of the analyte at its maximum UV wavelength (λmax) and comparing the peak area to a calibration curve generated from a certified reference standard.

Materials and Reagents

  • This compound reference standard (purity ≥95%) : Availability should be confirmed with suppliers of phytochemical reference standards such as Sigma-Aldrich, ChromaDex, or PhytoLab.

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Plant material (e.g., dried and powdered leaves or bark)

  • 0.45 µm syringe filters (PTFE or nylon)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Standard laboratory glassware

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation: Plant Extract
  • Extraction: Accurately weigh 1.0 g of the dried and powdered plant material into a conical flask. Add 20 mL of 80% methanol.

  • Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and plant matrix.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Estimated at 280 nm. It is highly recommended to determine the λmax of this compound using a Diode Array Detector for optimal sensitivity. Lignans typically exhibit strong absorbance in the 270-290 nm range.
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, the standard, and a sample extract. Peak purity analysis using a DAD is also recommended.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze the working standard solutions in triplicate and plot the peak area against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of the standard is spiked into a pre-analyzed sample at three different concentration levels. The recovery should be within 95-105%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of six replicates of a sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on three different days. The relative standard deviation (RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data for the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
1
5
10
25
50
100
Linear Regression Equation y = mx + c
Correlation Coefficient (r²)

Table 2: Accuracy (Recovery) of the Method

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
Low
Medium
High

Table 3: Precision of the Method

Concentration (µg/mL)Intra-day Precision (RSD %, n=6)Inter-day Precision (RSD %, n=3)
Low
Medium
High

Table 4: LOD and LOQ of the Method

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_standards Standard Preparation plant_material Plant Material (Dried, Powdered) extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection Sample Extract separation C18 Column Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification ref_std This compound Reference Standard stock_sol Stock Solution ref_std->stock_sol working_std Working Standards stock_sol->working_std working_std->hplc_injection Standard Solutions validation_flow cluster_validation Method Validation (ICH Guidelines) method_development Method Development specificity Specificity method_development->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq repeatability Repeatability (Intra-day) precision->repeatability Evaluated at intermediate_precision Intermediate Precision (Inter-day) precision->intermediate_precision Evaluated at validated_method Validated HPLC-UV Method lod_loq->validated_method

References

Application Note: High-Throughput Analysis of 7-O-Methyleucomol in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-O-Methyleucomol in biological matrices, such as plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies and other research applications involving this compound.

Introduction

This compound is a homoisoflavonoid, a class of natural products known for their diverse biological activities. To facilitate research into its pharmacokinetic and pharmacodynamic properties, a reliable and sensitive analytical method for its quantification in biological samples is essential. This application note provides a comprehensive protocol for the detection and quantification of this compound using LC-MS/MS, a technique renowned for its high selectivity and sensitivity.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.010
5.095
6.095
6.110
8.010
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. Based on the molecular weight of this compound (330.33 g/mol ) and common fragmentation patterns of homoisoflavonoids, the following hypothetical MRM transitions are proposed.[1]

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 331.1 (M+H)⁺
Product Ions (Q3) To be determined empirically. Plausible fragments could result from the loss of the B-ring or a methyl group. Potential transitions to monitor include those arising from neutral losses of CH₃, CO, and larger fragments from the benzyl group.
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Data Presentation

Quantitative data for method validation, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, should be determined and summarized in a tabular format for clear interpretation.

Table 4: Hypothetical Quantitative Performance Data

ParameterExpected Range
Linearity (r²) > 0.99
LOD 0.1 - 1 ng/mL
LOQ 0.5 - 5 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound.

Logical Relationships in the Protocol

logical_relationships cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage Sample Collection Sample Collection Protein Removal Protein Removal Sample Collection->Protein Removal Analyte Concentration Analyte Concentration Protein Removal->Analyte Concentration Final Sample Final Sample Analyte Concentration->Final Sample Chromatographic Separation Chromatographic Separation Final Sample->Chromatographic Separation Ionization Ionization Chromatographic Separation->Ionization Mass Selection (Q1) Mass Selection (Q1) Ionization->Mass Selection (Q1) Fragmentation (Q2) Fragmentation (Q2) Mass Selection (Q1)->Fragmentation (Q2) Fragment Detection (Q3) Fragment Detection (Q3) Fragmentation (Q2)->Fragment Detection (Q3)

Caption: Key logical steps in the this compound analytical protocol.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of 7-O-Methyleucomol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methyleucomol is a flavonoid compound, a class of natural products known for a wide range of biological activities.[1] Accurate identification and characterization of such compounds are crucial for drug discovery and development. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the analysis of complex mixtures and the structural elucidation of novel compounds.[2][3] HRMS provides high mass accuracy, enabling the determination of elemental composition, and its tandem mass spectrometry (MS/MS) capabilities offer detailed structural insights through fragmentation analysis.[4][5]

This application note provides a detailed protocol for the analysis of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system. It also explores a potential biological signaling pathway for investigation, based on the known activities of structurally similar flavonoids.[6]

Experimental Protocols

A generalized workflow for the analysis of this compound is presented below.

G Experimental Workflow for this compound Analysis cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection (e.g., Plant Tissue) B Extraction with Organic Solvent A->B C Filtration & Concentration B->C D LC Separation (Reversed-Phase) C->D E HRMS Detection (e.g., Orbitrap) D->E G Accurate Mass Determination D->G F MS/MS Fragmentation E->F J Quantification E->J I Fragmentation Analysis F->I F->I H Formula Prediction G->H

Caption: Overall experimental workflow from sample preparation to data analysis.

Sample Preparation: Flavonoid Extraction

This protocol is adapted from standard methods for flavonoid extraction from plant tissues.[7][8]

  • Homogenization: Weigh approximately 100 mg of finely ground and frozen plant tissue into a microtube.

  • Extraction: Add 500 µL of an extraction solution (e.g., 80% methanol, 20% water, 0.1% formic acid).

  • Sonication: Sonicate the sample for 30 minutes in an ultrasonic bath to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an LC vial for analysis.

Liquid Chromatography (LC) Method

Chromatographic separation is critical for resolving isomers and reducing matrix effects. Reversed-phase chromatography is commonly used for flavonoid analysis.[9][10][11]

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Return to 5% B

    • 18.5-22 min: Equilibrate at 5% B

High-Resolution Mass Spectrometry (HRMS) Method

An Orbitrap-based mass spectrometer is ideal for this application due to its high resolution and mass accuracy.[4]

  • Mass Spectrometer: Q-Exactive Orbitrap Mass Spectrometer or equivalent.

  • Ionization Source: Heated Electrospray Ionization (HESI).

  • Polarity: Positive and Negative modes (separate runs recommended for optimization).

  • Spray Voltage: 3.5 kV (Positive), -2.8 kV (Negative).

  • Capillary Temperature: 320°C.

  • Sheath Gas Flow Rate: 40 (arbitrary units).

  • Auxiliary Gas Flow Rate: 10 (arbitrary units).

  • Acquisition Mode: Full MS / data-dependent MS² (dd-MS²).

  • Full MS Resolution: 70,000 FWHM.

  • dd-MS² Resolution: 17,500 FWHM.

  • Scan Range: m/z 100-1000.

  • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40.

Data Presentation and Results

Accurate Mass and Elemental Composition

The high resolving power of the instrument allows for the accurate determination of the monoisotopic mass of this compound. This data is used to confirm its elemental composition with a low mass error, typically <5 ppm.

ParameterTheoretical ValueMeasured ValueMass Error (ppm)
Molecular Formula C₁₈H₂₀O₆--
Monoisotopic Mass 332.12599332.12581-0.54
Adduct (M+H)⁺ 333.13324333.13305-0.57
Adduct (M+Na)⁺ 355.11523355.11501-0.62
Adduct (M-H)⁻ 331.11874331.11892+0.54
Tandem MS (MS/MS) Fragmentation Analysis

Fragmentation analysis provides structural information. In positive ion mode, flavonoids often exhibit characteristic losses of small molecules like H₂O, CO, and methyl groups, as well as cleavages of the flavonoid C-ring through retro-Diels-Alder (RDA) reactions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Identity
333.13305315.12249H₂O (18.01056 Da)[M+H-H₂O]⁺
333.13305303.08630CH₂O (30.01056 Da)[M+H-CH₂O]⁺
333.13305299.12781H₂O + CH₄ (34.02612 Da)[M+H-H₂O-CH₄]⁺
333.13305181.05001C₉H₈O₃ (164.04734 Da)RDA Fragment (A-ring)
333.13305153.05462C₉H₈O₃ (180.06808 Da)RDA Fragment (B-ring)

Application: Investigation of Biological Signaling Pathways

Flavonoids are known to modulate various cellular signaling pathways. For instance, the structurally related compound 7-O-methylluteolin has been shown to activate the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress.[6] A similar activity could be hypothesized for this compound, making this pathway a prime target for further investigation.

G Proposed Nrf2/HO-1 Signaling Pathway Modulation cluster_nucleus stress Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation compound This compound compound->keap1_nrf2 may promote dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases ub Ubiquitination & Degradation keap1_nrf2->ub inhibits nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) ho1 Transcription of Antioxidant Genes (e.g., HO-1) are->ho1 activates response Cellular Protection ho1->response

Caption: Proposed modulation of the Nrf2 antioxidant pathway by this compound.

This pathway illustrates that under oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1).[6] this compound could be investigated for its potential to enhance this protective mechanism, a valuable property for therapeutic agents targeting inflammation and oxidative stress-related diseases.

References

Application Notes and Protocols for Evaluating 7-O-Methyleucomol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential cytotoxic and anti-inflammatory activities of the novel compound, 7-O-Methyleucomol, using established cell-based assays. The protocols detailed below are designed to be adaptable for high-throughput screening and mechanistic studies.

Introduction

This compound is a flavonoid compound isolated from the bulbs of Eucomis bicolor Bak.[1]. While the specific biological activities of this compound are not extensively documented in publicly available literature, related compounds from the Eucomis genus have demonstrated anti-inflammatory and cytotoxic properties. Therefore, the following protocols are designed to investigate these potential activities. These assays are crucial in the early stages of drug discovery and development to characterize the efficacy and safety of a new chemical entity.[2][3][4]

Section 1: Cytotoxicity and Cell Viability Assays

A fundamental step in characterizing a new compound is to determine its effect on cell viability and to identify its cytotoxic potential.[3][5][6][7][8] A variety of assays are available to measure these effects, each with its own advantages.[5][9]

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is a marker of cytotoxicity.[5][6]

Materials:

  • Human cancer cell line

  • This compound

  • LDH cytotoxicity assay kit

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Data Presentation

The quantitative data from the cytotoxicity and cell viability assays should be summarized in a table to facilitate the determination of the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundAssayCell LineIncubation Time (h)IC50 (µM)
This compoundMTTHeLa48Value
This compoundLDH ReleaseHeLa48Value
Doxorubicin (Control)MTTHeLa48Value

Note: IC50 values are hypothetical and need to be determined experimentally.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay 24-72h Incubation ldh_assay LDH Assay treatment->ldh_assay 24-72h Incubation readout Measure Absorbance mtt_assay->readout ldh_assay->readout calculation Calculate % Viability/ % Cytotoxicity readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for cytotoxicity and cell viability assays.

Section 2: Anti-inflammatory Activity Assays

Inflammation is a complex biological response, and many diseases are associated with chronic inflammation.[10] Compounds with anti-inflammatory properties are of significant interest for therapeutic development.[11][12][13] The following protocols are designed to evaluate the anti-inflammatory potential of this compound.

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the vehicle control.

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

  • This compound

  • LPS

  • Human TNF-α and IL-6 ELISA kits

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and pre-treat with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition.

Data Presentation
CompoundAssayCell LineStimulantTargetIC50 (µM)
This compoundGriess AssayRAW 264.7LPSNOValue
This compoundELISATHP-1LPSTNF-αValue
This compoundELISATHP-1LPSIL-6Value
Dexamethasone (Control)ELISATHP-1LPSTNF-αValue

Note: IC50 values are hypothetical and need to be determined experimentally.

Experimental Workflow Diagram

AntiInflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RAW 264.7, THP-1) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding pre_treatment Pre-treat with Compound cell_seeding->pre_treatment compound_prep Prepare this compound Dilutions compound_prep->pre_treatment stimulation Stimulate with LPS pre_treatment->stimulation griess_assay Griess Assay for NO stimulation->griess_assay 24h Incubation elisa_assay ELISA for Cytokines stimulation->elisa_assay 24h Incubation readout Measure Absorbance griess_assay->readout elisa_assay->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for anti-inflammatory activity assays.

Section 3: Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is important to investigate its effects on key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[14][15][16][17][18][19][20]

Experimental Protocols

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in NF-κB activation.[21][22][23][24]

Materials:

  • HeLa or THP-1 cells

  • This compound

  • TNF-α or LPS

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • High-content imaging system or fluorescence microscope

Protocol:

  • Seed cells on coverslips or in a 96-well imaging plate.

  • Pre-treat with this compound for 1 hour.

  • Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Quantify the nuclear translocation of p65.

This protocol assesses the effect of this compound on the phosphorylation of key MAPK proteins (p38, ERK, JNK), which indicates their activation.[14]

Materials:

  • RAW 264.7 or THP-1 cells

  • This compound

  • LPS

  • Phospho-specific antibodies for p38, ERK, and JNK

  • Total protein antibodies for p38, ERK, and JNK

  • Western blot reagents and equipment

Protocol:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 15-60 minutes.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with phospho-specific and total MAPK antibodies.

  • Detect the protein bands using an appropriate detection system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Signaling Pathway Diagrams

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates TNFR TNFR TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_NFkB->Proteasome IκB Ubiquitination & Degradation Proteasome->NFkB Releases DNA DNA NFkB_nuc->DNA Gene_Transcription Gene Transcription (TNF-α, IL-6, etc.) DNA->Gene_Transcription node_7OM This compound node_7OM->IKK Inhibits? node_7OM->NFkB_nuc Inhibits Translocation?

Caption: The NF-κB signaling pathway and potential inhibitory points for this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPK_p38 p38 MAPKK_p38->MAPK_p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK_p38->Transcription_Factors MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK Phosphorylates MAPK_ERK->Transcription_Factors MAPK_JNK JNK MAPKK_JNK->MAPK_JNK Phosphorylates MAPK_JNK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression node_7OM This compound node_7OM->MAPKKK Inhibits?

Caption: The MAPK signaling pathway and a potential inhibitory point for this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound's biological activity. By systematically evaluating its effects on cell viability, cytotoxicity, and key inflammatory pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This information is critical for guiding further preclinical development and lead optimization efforts.

References

In Vivo Experimental Design for Testing 7-O-Methyleucomol Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyleucomol is a flavonoid compound isolated from the bulbs of Eucomis bicolor Bak.[1] Flavonoids as a class of natural compounds are recognized for a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][3][4] The traditional use of Eucomis species in treating inflammatory conditions further suggests the therapeutic potential of its constituents.[5] These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy, focusing on its potential anti-inflammatory and anticancer activities. The protocols are designed to be robust and reproducible, providing a solid framework for preclinical assessment.

Preclinical Assessment Strategy

A phased approach is recommended for the in vivo evaluation of this compound. Initial studies should focus on establishing a dose-response relationship and assessing acute toxicity. Subsequent studies will utilize established animal models to investigate anti-inflammatory and anticancer efficacy.

Phase 1: Dose-Range Finding and Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

Protocol:

  • Animal Model: Healthy BALB/c mice, 6-8 weeks old, of a single sex to minimize variability.

  • Grouping: Assign mice into groups of 3-5. One group will serve as the vehicle control, while the other groups will receive escalating doses of this compound (e.g., 10, 50, 100, 200 mg/kg).

  • Compound Preparation: Based on its solubility, this compound can be dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO) and further diluted in saline or corn oil for administration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

  • Administration: Administer a single dose of this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage.

  • Monitoring: Observe the animals closely for the first 4 hours and then daily for 14 days for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint: Record mortality and all clinical signs of toxicity. The highest dose that does not cause mortality or significant toxicity will be considered the MTD. The doses for efficacy studies will be selected based on the MTD.

Anti-inflammatory Efficacy Testing

Based on the traditional use of the source plant, a primary area of investigation for this compound is its anti-inflammatory potential. The following protocols describe two standard models of acute inflammation.

Model 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Objective: To evaluate the ability of this compound to mitigate the systemic inflammatory response induced by LPS.

Experimental Protocol:

  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., DMSO/saline)

    • Group 2: LPS control (LPS + vehicle)

    • Group 3: Positive control (LPS + Dexamethasone, e.g., 5 mg/kg)

    • Groups 4-6: Treatment groups (LPS + this compound at low, medium, and high doses, e.g., 25, 50, 100 mg/kg).[6]

  • Procedure:

    • Administer this compound or vehicle i.p. or p.o. 1 hour before LPS challenge.

    • Induce systemic inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg).[7]

    • Monitor animals for clinical signs of endotoxemia.

    • Collect blood samples via cardiac puncture at a specified time point (e.g., 2, 6, or 24 hours) post-LPS injection.[8]

    • Euthanize animals and harvest organs (e.g., lungs, liver) for further analysis.

  • Endpoint Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[2][9][10][11][12]

    • Perform histological analysis of lung and liver tissue to assess inflammation and tissue damage.

    • Conduct myeloperoxidase (MPO) assay on lung tissue to quantify neutrophil infiltration.

Data Presentation:

GroupTreatmentDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung MPO Activity (U/g tissue)
1Vehicle Control-
2LPS Control-
3Positive ControlDexamethasone (5)
4TreatmentThis compound (25)
5TreatmentThis compound (50)
6TreatmentThis compound (100)

Caption: Quantitative endpoints for LPS-induced systemic inflammation model.

Experimental Workflow:

LPS_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment cluster_analysis Analysis acclimatization Acclimatization (1 week) grouping Animal Grouping (n=8-10/group) acclimatization->grouping treatment Administer this compound or Vehicle (i.p./p.o.) grouping->treatment lps LPS Injection (i.p.) (1-5 mg/kg) treatment->lps monitoring Monitoring & Blood Collection (2, 6, 24h) lps->monitoring euthanasia Euthanasia & Tissue Harvest monitoring->euthanasia elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) euthanasia->elisa histo Histopathology (Lung, Liver) euthanasia->histo mpo MPO Assay (Lung) euthanasia->mpo

Caption: Workflow for LPS-induced systemic inflammation model.

Potential Signaling Pathway for Investigation:

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Genes activates transcription of Compound This compound Compound->IKK inhibits Compound->NFkB inhibits

Caption: Potential anti-inflammatory signaling pathway of this compound.

Anticancer Efficacy Testing

Flavonoids have been extensively studied for their potential anticancer activities.[3][13] A xenograft model is a standard method to evaluate the in vivo efficacy of a novel compound against human cancer.

Model 2: Human Tumor Xenograft Model

Objective: To determine the effect of this compound on the growth of human tumor xenografts in immunodeficient mice.

Experimental Protocol:

  • Cell Line Selection: Choose a human cancer cell line relevant to the potential target of this compound (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT116, HT-29).

  • Animal Model: Immunodeficient mice (e.g., Athymic Nude or SCID mice), 4-6 weeks old.[5]

  • Tumor Inoculation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Inject the cell suspension subcutaneously into the flank of each mouse.[5]

  • Grouping and Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).[14]

    • Group 1: Vehicle control

    • Group 2: Positive control (a standard chemotherapy agent for the chosen cell line, e.g., Paclitaxel, Doxorubicin)

    • Groups 3-5: Treatment groups (this compound at low, medium, and high doses, e.g., 50, 100, 200 mg/kg).[15]

    • Administer treatment daily or on a specified schedule (e.g., 5 days a week) via i.p. or p.o. route.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with a digital caliper 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length/2.[5]

    • Monitor animal body weight and overall health.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration.[14]

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Tumor Volume (mm³) at Day XMean Tumor Weight (g) at EndpointMean Body Weight Change (%)
1Vehicle Control-
2Positive Control(e.g., Paclitaxel 10)
3TreatmentThis compound (50)
4TreatmentThis compound (100)
5TreatmentThis compound (200)

Caption: Quantitative endpoints for the xenograft tumor model.

Experimental Workflow:

Xenograft_Workflow cluster_pre Tumor Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_prep Cancer Cell Preparation inoculation Subcutaneous Inoculation cell_prep->inoculation tumor_growth Tumor Growth to 50-100 mm³ inoculation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Daily Treatment with This compound randomization->treatment monitoring Tumor & Weight Measurement (2-3x/week) treatment->monitoring termination Study Termination (Tumor size limit) monitoring->termination excision Tumor Excision & Weight termination->excision analysis Histology & Biochemical Analysis excision->analysis

Caption: Workflow for the human tumor xenograft model.

Potential Signaling Pathway for Investigation:

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K inhibits Compound->Akt inhibits

Caption: Potential anticancer signaling pathway of this compound.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Efforts should be made to minimize animal suffering, and humane endpoints should be clearly defined. The number of animals used should be the minimum required to obtain statistically significant results.

Conclusion

These detailed application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound's efficacy as a potential anti-inflammatory or anticancer agent. Adherence to these standardized models will ensure the generation of reliable and comparable data, which is crucial for the further development of this natural compound as a therapeutic agent.

References

Application Notes and Protocols for the Synthesis of 7-O-Methyleucomol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-O-Methyleucomol is a naturally occurring homoisoflavonoid, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. Homoisoflavonoids have been reported to possess anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The synthesis of this compound and its derivatives is a key area of research for the development of novel therapeutic agents. These application notes provide a detailed, proposed methodology for the chemical synthesis of the this compound scaffold and its derivatives, based on established synthetic strategies for homoisoflavonoids.

Proposed Synthetic Pathway for this compound

The proposed synthesis of this compound involves a multi-step process starting from readily available precursors. The key steps include the synthesis of a substituted chroman-4-one, followed by the introduction of the benzyl group at the 3-position, and subsequent functional group manipulations to yield the target molecule.

Synthesis_Workflow A 2,4,6-Trihydroxyacetophenone B Protection (e.g., Benzyl bromide, K2CO3) A->B Step 1 C 4,6-Dibenzyloxy-2-hydroxyacetophenone B->C D Intramolecular Cyclization (e.g., Paraformaldehyde, Pyrrolidine) C->D Step 2 E 5,7-Dibenzyloxychroman-4-one D->E F Condensation (4-Methoxybenzaldehyde, Acid/Base catalyst) E->F Step 3 G 3-(4-Methoxybenzylidene)-5,7-dibenzyloxychroman-4-one F->G H Reduction (e.g., NaBH4) G->H Step 4 I 3-(4-Methoxybenzyl)-5,7-dibenzyloxychroman-4-ol H->I J Deprotection (e.g., H2, Pd/C) I->J Step 5 K Eucomol J->K L Selective 7-O-Methylation (e.g., (CH3)2SO4, K2CO3, Acetone) K->L Step 6 M This compound L->M

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dibenzyloxychroman-4-one
  • Protection of 2,4,6-Trihydroxyacetophenone:

    • To a solution of 2,4,6-trihydroxyacetophenone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K2CO3, 2.5 equivalents).

    • Add benzyl bromide (2.2 equivalents) dropwise at room temperature.

    • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 4,6-dibenzyloxy-2-hydroxyacetophenone.

  • Intramolecular Cyclization:

    • To a solution of 4,6-dibenzyloxy-2-hydroxyacetophenone (1 equivalent) and paraformaldehyde (1.2 equivalents) in methanol, add pyrrolidine (0.2 equivalents).

    • Reflux the mixture for 12 hours.

    • Cool the reaction mixture to room temperature and add 2N HCl.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to afford 5,7-dibenzyloxychroman-4-one.

Protocol 2: Synthesis of Eucomol
  • Condensation with 4-Methoxybenzaldehyde:

    • A mixture of 5,7-dibenzyloxychroman-4-one (1 equivalent), 4-methoxybenzaldehyde (1.2 equivalents), and a catalytic amount of piperidine in ethanol is refluxed for 8 hours.[1]

    • Cool the reaction mixture, and the precipitated product is filtered, washed with cold ethanol, and dried to give 3-(4-methoxybenzylidene)-5,7-dibenzyloxychroman-4-one.

  • Reduction of the Benzylidene Intermediate:

    • To a solution of the benzylidene intermediate (1 equivalent) in methanol, add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Acidify the reaction with 1N HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-(4-methoxybenzyl)-5,7-dibenzyloxychroman-4-ol.

  • Deprotection to Yield Eucomol:

    • Dissolve the protected intermediate in a mixture of ethyl acetate and methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain crude Eucomol.

    • Purify by column chromatography. A brief description of a similar synthesis mentions the epoxidation of dibenzyleucomin followed by hydrogenation to yield (±)-Eucomol.[4]

Protocol 3: Selective 7-O-Methylation to Yield this compound
  • Chemical Methylation:

    • Dissolve Eucomol (1 equivalent) in dry acetone and add anhydrous K2CO3 (1.5 equivalents).

    • Add dimethyl sulfate ((CH3)2SO4, 1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

    • Filter the reaction mixture and evaporate the solvent.

    • Purify the residue by column chromatography to obtain this compound. The selectivity for the 7-OH position is generally higher due to the lower acidity of the 5-OH group, which is involved in hydrogen bonding with the C4-carbonyl.

  • Enzymatic Methylation (Alternative):

    • Incubate Eucomol with a recombinant O-methyltransferase (OMT) specific for the 7-hydroxyl group of flavonoids, such as those isolated from Streptomyces avermitilis or Oryza sativa.[5][6]

    • The reaction mixture should contain the enzyme, the substrate (Eucomol), and a methyl donor such as S-adenosyl-L-methionine (SAM) in a suitable buffer.

    • Monitor the reaction for product formation using HPLC.

    • Extract the product and purify by chromatographic methods.

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized by modifying the B-ring aromatic aldehyde used in the condensation step (Protocol 2, Step 1) or by further functionalization of the final product.

Derivative TypeModification StrategyExample Reagents
B-ring Substituted Analogs Use of substituted benzaldehydes in the condensation reaction.3,4-Dimethoxybenzaldehyde, 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde
Ether Analogs at C5-OH Alkylation of the 5-hydroxyl group of this compound.Ethyl iodide, Propargyl bromide
Ester Analogs at C5-OH Acylation of the 5-hydroxyl group of this compound.Acetic anhydride, Benzoyl chloride

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected yields and key analytical data for the synthesis of this compound. Yields are based on typical values reported for analogous reactions in the literature.

StepProductExpected Yield (%)¹H NMR (δ, ppm) HighlightsMass Spec (m/z)
1 4,6-Dibenzyloxy-2-hydroxyacetophenone80-90Aromatic protons, benzylic CH₂, phenolic OH[M+H]⁺
2 5,7-Dibenzyloxychroman-4-one70-80Chromanone ring protons, benzylic CH₂[M+H]⁺
3 3-(4-Methoxybenzylidene)-5,7-dibenzyloxychroman-4-one85-95Vinylic proton, aromatic protons[M+H]⁺
4 3-(4-Methoxybenzyl)-5,7-dibenzyloxychroman-4-ol90-95Protons of the benzyl group and chromanol ring[M+H]⁺
5 Eucomol75-85Aromatic protons, phenolic OHs[M+H]⁺
6 This compound60-70Methoxy group singlet (~3.8 ppm), aromatic protons[M+H]⁺

Potential Biological Activity and Signaling Pathway

Homoisoflavonoids have demonstrated promising anticancer activities.[3] One of the key mechanisms of action for many anticancer agents is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified signaling pathway that could be modulated by this compound derivatives in cancer cells.

Apoptosis_Pathway cluster_cell Cancer Cell Drug This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 inhibits Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic signaling pathway induced by this compound derivatives.

Disclaimer: The synthetic protocols and biological pathway information provided are for research and informational purposes only. These are proposed methods and should be adapted and optimized by qualified researchers in a laboratory setting. All chemical syntheses should be performed with appropriate safety precautions.

References

Application of 7-O-Methyleucomol in Natural Product-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyleucomol is a homoisoflavonoid, a class of natural phenolic compounds. It is structurally characterized by a 3-benzylchroman-4-one core. While specific research on this compound is limited, the broader class of homoisoflavonoids and related phenolic compounds, such as eucomol and eugenol, have demonstrated significant potential in drug discovery, exhibiting a range of biological activities including anticancer and anti-inflammatory effects.[1][2] This document provides an overview of the potential applications of this compound based on data from closely related compounds and outlines detailed protocols for evaluating its bioactivity.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:

  • Oncology: Homoisoflavonoids and related compounds like eugenol have shown cytotoxic effects against various cancer cell lines.[1][3][4][5] This suggests that this compound could be explored for its potential as an anticancer agent.

  • Inflammation: Many flavonoids and phenolic compounds exhibit potent anti-inflammatory properties.[2][6][7][8] They can modulate key inflammatory pathways, suggesting that this compound may be a valuable lead compound for the development of novel anti-inflammatory drugs.

Data Presentation: Biological Activities of Related Compounds

Due to the limited availability of specific data for this compound, the following tables summarize the biological activities of the related compounds, eugenol and other homoisoflavonoids, to provide a basis for potential applications.

Table 1: Anticancer Activity of Eugenol against MCF-7 Breast Cancer Cells

CompoundCell LineAssayEndpointResultReference
EugenolMCF-7MTT AssayEC500.9 mM[4][5]
EugenolMCF-7Real-time cell analysisProliferationDose-dependent decrease[4][5]

Table 2: Anti-inflammatory Activity of Eugenol and Related Compounds

CompoundCell LineAssayEndpointResultReference
EugenolRAW264.7Nitric Oxide AssayNO ProductionInhibition[9][10]
IsoeugenolRAW264.7Nitric Oxide AssayNO ProductionInhibition[9]
Bis-eugenolRAW 264.7Nitric Oxide AssayNO ProductionSignificant reduction[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer and anti-inflammatory potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).

Materials:

  • This compound

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed 5 x 10³ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Anti-inflammatory Activity Assessment by Nitric Oxide Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells only), an LPS-only group, and a blank (medium only).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Incubation and Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-only group.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the study of this compound.

G cluster_0 Cell Culture and Seeding cluster_1 Treatment and Incubation cluster_2 MTT Assay cluster_3 Data Analysis Culture Culture MCF-7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Prepare Prepare this compound Dilutions Treat Treat Cells Prepare->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read Read Absorbance at 570 nm Add_DMSO->Read Calculate Calculate Cell Viability (%) Read->Calculate Determine Determine IC50 Calculate->Determine

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Nucleus Nucleus iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Compound This compound Compound->IKK Compound->NFkB

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Compound->Akt Compound->mTOR

Caption: Postulated anticancer mechanism of this compound through inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: Testing the Synergistic Effects of 7-O-Methyleucomol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for evaluating the synergistic effects of 7-O-Methyleucomol, a flavonoid compound[1], with other therapeutic agents. Flavonoids have garnered significant interest for their potential synergistic activities with existing drugs, offering a promising avenue to enhance therapeutic efficacy and overcome drug resistance. This protocol outlines methodologies for assessing synergy in anticancer, antimicrobial, and anti-inflammatory applications.

Introduction to this compound and Synergy

This compound is a flavonoid isolated from plants such as Eucomis bicolor Bak[1]. While specific biological activities of this compound are not extensively documented, flavonoids as a class are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Extracts from Euphorbia bicolor have demonstrated antiproliferative activities[2]. The unique structural characteristics of flavonoids allow them to interact with various cellular targets, making them prime candidates for combination therapies.

Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects[3]. Investigating the synergistic potential of this compound can lead to the development of more effective therapeutic strategies, potentially at lower doses, thereby reducing toxicity and side effects.

General Workflow for Synergy Testing

The overall process for testing the synergistic effects of this compound involves a stepwise approach from initial screening to detailed mechanistic studies.

Synergy_Workflow cluster_prep Preparation cluster_assay Synergy Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies A Determine Biological Activity of this compound (e.g., IC50 or MIC) B Select Secondary Compound(s) A->B Based on Activity C Perform Checkerboard Assay B->C D Calculate Combination Index (CI) or Fractional Inhibitory Concentration (FIC) C->D E Generate Isobologram D->E Visualize Synergy F Mechanism of Action Studies E->F Confirm Synergy

Caption: General workflow for assessing the synergistic effects of this compound.

Experimental Protocols

Anticancer Synergy Testing

This protocol is designed to evaluate the synergistic anticancer effects of this compound with a known chemotherapeutic agent against a cancer cell line.

3.1.1. Materials

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

3.1.2. Protocol for Determining IC50

Before assessing synergy, the half-maximal inhibitory concentration (IC50) of each compound alone must be determined.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in DMEM.

  • Cell Treatment: Replace the medium with fresh medium containing the diluted compounds and incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values using dose-response curve fitting software.

3.1.3. Checkerboard Assay Protocol

  • Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the rows and the chemotherapeutic agent along the columns.

  • Cell Seeding: Add cancer cells to each well at the previously determined density.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Perform the MTT assay as described above.

  • Data Analysis: Calculate the percentage of cell viability for each combination.

3.1.4. Data Presentation and Analysis

The synergistic effect is quantified by the Combination Index (CI), calculated using the Chou-Talalay method.[4][5]

Formula for Combination Index: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect, and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.

Combination Index (CI)Interpretation
< 0.9Synergy
0.9 - 1.1Additive Effect
> 1.1Antagonism

Table 1: Example Data for CI Calculation

This compound (µM)Chemotherapeutic (µM)% InhibitionCI ValueInterpretation
IC50/2IC50/2750.6Synergy
IC50/4IC50/2600.8Synergy
IC50/2IC50/4650.7Synergy
Antimicrobial Synergy Testing

This protocol is for evaluating the synergistic antimicrobial effects of this compound with a known antibiotic. Flavonoids have been shown to have synergistic effects with antibiotics, particularly those affecting cell membranes or ribosomes[5].

3.2.1. Materials

  • This compound

  • Antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 0.5 McFarland standard

  • 96-well plates

3.2.2. Protocol for Determining MIC

The Minimum Inhibitory Concentration (MIC) for each compound must be determined first.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial dilutions of this compound and the antibiotic in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration with no visible bacterial growth[6].

3.2.3. Checkerboard Assay Protocol

  • Plate Setup: In a 96-well plate, add 50 µL of MHB to each well. Add 50 µL of serially diluted this compound along the rows and 50 µL of the serially diluted antibiotic along the columns.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Data Analysis: Observe for turbidity to determine the MIC of the combination.

3.2.4. Data Presentation and Analysis

The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

Formula for FIC Index: FIC Index = FICₐ + FICₑ = (MICₐ in combination / MICₐ alone) + (MICₑ in combination / MICₑ alone)

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Table 2: Example Data for FIC Index Calculation

This compound (µg/mL)Antibiotic (µg/mL)Growth (+/-)FIC IndexInterpretation
MIC/4MIC/4-0.5Synergy
MIC/8MIC/4-0.375Synergy
MIC/4MIC/8-0.375Synergy
Anti-inflammatory Synergy Testing

This protocol uses the Griess assay to measure nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess anti-inflammatory synergy.

3.3.1. Materials

  • This compound

  • Anti-inflammatory drug (e.g., Dexamethasone)

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard

  • 96-well plates

3.3.2. Protocol for Determining IC50 for NO Inhibition

  • Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Cell Treatment: Treat cells with serial dilutions of this compound or the anti-inflammatory drug for 1 hour, then stimulate with 1 µg/mL LPS for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell supernatant to a new plate.

    • Add 50 µL of Griess reagent and incubate for 10 minutes.

    • Measure absorbance at 540 nm.

  • IC50 Calculation: Calculate the IC50 for NO inhibition from a dose-response curve.

3.3.3. Synergy Assay Protocol

  • Plate Setup: Prepare a checkerboard of this compound and the anti-inflammatory drug dilutions.

  • Cell Treatment: Treat seeded RAW 264.7 cells with the combinations for 1 hour, then stimulate with LPS for 24 hours.

  • Griess Assay: Perform the Griess assay as described above.

  • Data Analysis: Calculate the percentage of NO inhibition for each combination.

3.3.4. Data Presentation and Analysis

Use the Combination Index (CI) as described in the anticancer section to quantify the synergistic effect on NO inhibition.

Table 3: Example Data for Anti-inflammatory Synergy

This compound (µM)Anti-inflammatory (µM)% NO InhibitionCI ValueInterpretation
IC50/2IC50/2800.5Synergy
IC50/4IC50/2650.7Synergy
IC50/2IC50/4700.6Synergy

Potential Signaling Pathways

Flavonoids are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways can provide insights into the mechanisms of synergy.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth and survival and is often dysregulated in cancer. Flavonoids have been shown to inhibit this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound + Compound B Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTOR Inhibits NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Compound This compound + Compound C Compound->IKK Inhibits Compound->NFkB_nuc Inhibits Translocation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Activates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-O-Methyleucomol Extraction from Eucomis Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 7-O-methyleucomol from Eucomis species.

Frequently Asked Questions (FAQs)

Q1: Which Eucomis species are known to contain this compound?

This compound, a type of homoisoflavonoid, has been isolated from the bulbs of Eucomis bicolor.[1] While other Eucomis species are known to contain homoisoflavonoids, E. bicolor is a confirmed source of this specific compound. Further research may identify other species with significant quantities of this compound.

Q2: What part of the Eucomis plant should be used for extraction?

The bulbs of Eucomis species are the primary plant part reported to contain homoisoflavonoids, including this compound.[1] Therefore, it is recommended to use the bulbs for optimal extraction yield.

Q3: What are the key factors influencing the extraction yield of this compound?

Several factors can significantly impact the extraction yield of this compound. These include:

  • Choice of Solvent: The polarity of the extraction solvent is crucial.[2][3][4][5][6]

  • Extraction Method: Different techniques like maceration, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE) can offer varying efficiencies.

  • Temperature: Higher temperatures can increase solubility and diffusion but may also lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.

  • Solid-to-Liquid Ratio: An optimal ratio ensures efficient extraction without excessive solvent usage.

  • Plant Material Preparation: The particle size of the ground plant material can affect the surface area available for extraction.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound and provides step-by-step solutions.

Issue 1: Low Extraction Yield

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inappropriate Solvent 1. Evaluate Solvent Polarity: this compound is a moderately polar compound. Solvents with excessively high or low polarity may result in poor extraction. Studies on similar compounds like isoflavones suggest that aqueous mixtures of organic solvents (e.g., 58% acetonitrile or 80% methanol) can be effective.[2] 2. Test a Range of Solvents: Experiment with solvents of varying polarities, such as acetone, ethanol, methanol, and their aqueous mixtures, to identify the optimal solvent for this compound.
Inefficient Extraction Method 1. Consider Advanced Techniques: If using conventional methods like maceration, consider switching to more efficient techniques such as Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can enhance extraction yields and reduce extraction time. 2. Optimize Extraction Parameters: For any chosen method, optimize key parameters like temperature, time, and power (for UAE and MAE).
Suboptimal Temperature 1. Investigate Temperature Effects: Conduct small-scale extractions at different temperatures (e.g., 30°C, 45°C, 60°C) to determine the optimal temperature that maximizes yield without causing degradation.
Insufficient Extraction Time 1. Perform a Time-Course Study: Extract the plant material for varying durations (e.g., 30, 60, 90, 120 minutes) to identify the point at which the yield of this compound plateaus.
Poor Solid-to-Liquid Ratio 1. Optimize the Ratio: Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 g/mL) to find the balance between efficient extraction and solvent consumption.
Improper Plant Material Preparation 1. Standardize Particle Size: Ensure that the bulb material is dried and ground to a uniform and fine powder to maximize the surface area for solvent penetration.
Issue 2: Co-extraction of Impurities

Possible Causes & Solutions:

Cause Troubleshooting Steps
Non-selective Solvent 1. Fractional Extraction: Employ a multi-step extraction process starting with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound. 2. Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning of the crude extract between an aqueous and an immiscible organic solvent to separate compounds based on their polarity.
Complex Plant Matrix 1. Solid-Phase Extraction (SPE): Use SPE cartridges with appropriate stationary phases (e.g., C18) to clean up the crude extract and isolate the homoisoflavonoid fraction.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) - General Approach

This protocol provides a starting point for developing a UAE method for this compound.

Materials:

  • Dried and powdered Eucomis bulbs

  • Extraction solvent (e.g., 80% methanol in water)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Methodology:

  • Weigh a known amount of the powdered bulb material (e.g., 10 g).

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes).

  • Maintain a constant temperature during extraction (e.g., 45°C).

  • After extraction, centrifuge the mixture to separate the solid residue.

  • Filter the supernatant to obtain the crude extract.

  • Concentrate the extract using a rotary evaporator.

  • The dried extract can then be used for quantification or further purification.

Protocol 2: Microwave-Assisted Extraction (MAE) - General Approach

This protocol outlines a general procedure for MAE that can be optimized for this compound.

Materials:

  • Dried and powdered Eucomis bulbs

  • Extraction solvent (e.g., 70% ethanol in water)

  • Microwave extraction system

  • Centrifuge

  • Filter paper

  • Rotary evaporator

Methodology:

  • Place a known amount of the powdered bulb material (e.g., 5 g) into the microwave extraction vessel.

  • Add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:25 g/mL).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).

  • After the extraction cycle, allow the vessel to cool.

  • Centrifuge the mixture and filter the supernatant.

  • Concentrate the resulting crude extract using a rotary evaporator.

Data Presentation

The following tables provide a template for organizing and comparing quantitative data from extraction optimization experiments.

Table 1: Effect of Solvent Type on this compound Yield

Solvent SystemExtraction MethodTemperature (°C)Time (min)This compound Yield (mg/g dry weight)
100% MethanolUAE4530
80% MethanolUAE4530
100% EthanolUAE4530
70% EthanolUAE4530
100% AcetoneUAE4530

Table 2: Optimization of Ultrasonic-Assisted Extraction (UAE) Parameters

Ultrasonic Power (W)Temperature (°C)Time (min)Solid-to-Liquid Ratio (g/mL)This compound Yield (mg/g dry weight)
10040301:20
20040301:20
10060301:20
20060301:20
15050451:25

Visualizations

Experimental Workflow for Extraction Optimization

Extraction_Workflow PlantMaterial Eucomis Bulb Material (Dried and Powdered) SolventSelection Solvent Selection (Varying Polarity) PlantMaterial->SolventSelection MethodSelection Extraction Method Selection (UAE, MAE, Maceration) SolventSelection->MethodSelection ParameterOptimization Parameter Optimization (Temp, Time, Power, Ratio) MethodSelection->ParameterOptimization Extraction Extraction ParameterOptimization->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Quantification Quantification (e.g., HPLC-UV) CrudeExtract->Quantification DataAnalysis Data Analysis and Yield Comparison Quantification->DataAnalysis

Caption: A generalized workflow for optimizing the extraction of this compound.

Troubleshooting Logic for Low Extraction Yield

Troubleshooting_Yield Start Low this compound Yield CheckSolvent Is the solvent polarity optimal? Start->CheckSolvent CheckMethod Is the extraction method efficient? CheckSolvent->CheckMethod Yes AdjustSolvent Test different solvents/ aqueous mixtures CheckSolvent->AdjustSolvent No CheckParams Are extraction parameters optimized? CheckMethod->CheckParams Yes ChangeMethod Consider UAE or MAE CheckMethod->ChangeMethod No OptimizeParams Optimize Temperature, Time, Power, and Ratio CheckParams->OptimizeParams No ReExtract Re-run Extraction CheckParams->ReExtract Yes AdjustSolvent->ReExtract ChangeMethod->ReExtract OptimizeParams->ReExtract

References

Addressing solubility issues of 7-O-Methyleucomol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-O-Methyleucomol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to the solubility of this compound in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a flavonoid derivative that can be isolated from plants such as Eucomis bicolor Bak.[1] Flavonoids are a class of natural products known for a wide range of biological activities. Like many hydrophobic natural products, this compound has limited solubility in water, which poses a challenge for its use in biological assays.[2] Its parent compound, eucomol, has shown cytotoxic activity against certain cancer cell lines.[3]

Table 1: Physicochemical Properties of this compound & Eucomol

Property Value (Eucomol) Reference
Molecular Formula C₁₇H₁₆O₆ [4]
Molecular Weight 316.30 g/mol [4]
Class Flavonoid / Homoisoflavanone [1][3]

| Predicted logP | 2.4 |[4] |

Note: Data for the parent compound Eucomol is used as a close proxy where specific data for this compound is not available.

Q2: Why is this compound expected to be poorly soluble in aqueous solutions?

The limited aqueous solubility of this compound is characteristic of many flavonoids and other lipophilic ("grease-ball") molecules.[2][5] These compounds often have a chemical structure with large non-polar regions, leading to high hydrophobicity. When a compound that is poorly soluble in water is introduced into an aqueous environment like a buffer or cell culture medium, it tends to aggregate and precipitate out of the solution. This can lead to inaccurate and irreproducible experimental results.

Q3: What are the recommended starting solvents for creating a high-concentration stock solution?

To work with a hydrophobic compound in an aqueous system, the first step is to dissolve it in a suitable organic solvent to create a concentrated stock solution. Based on data for the closely related compound Eucomol, the following solvents are recommended.[6]

Table 2: Recommended Solvents for this compound Stock Solutions

Solvent Expected Solubility Notes
DMSO (Dimethyl Sulfoxide) Soluble The most common choice for in vitro assays.[7]
Ethanol (EtOH) Soluble A common alternative to DMSO.
Acetone Soluble [6]
Dichloromethane (DCM) Soluble [6]
Aqueous Buffers (e.g., PBS) Insoluble / Very Poor Direct dissolution is not recommended.

| Water | Insoluble / Very Poor | Direct dissolution is not recommended. |

Section 2: Troubleshooting Common Solubility Issues

This section addresses the most common problems encountered when preparing working solutions of this compound for experiments.

Q4: My compound precipitated when I diluted my stock solution into my aqueous buffer or cell culture medium. What should I do?

This is the most frequent issue and occurs when the compound rapidly leaves the organic solvent and cannot be solubilized by the aqueous medium, causing it to crash out of solution.

Troubleshooting Workflow

G start Problem: Compound Precipitated in Aqueous Medium check_conc Is the final concentration too high? start->check_conc check_dilution Was the stock added directly (1-step)? check_conc->check_dilution No sol_conc Solution: Lower the final working concentration. check_conc->sol_conc Yes check_solvent Is the final solvent concentration too low? check_dilution->check_solvent No sol_dilution Solution: Use serial dilution. Add stock to a small volume of medium first, then add to the final volume. check_dilution->sol_dilution Yes sol_solvent Solution: Consider a co-solvent system or other formulation strategy (e.g., cyclodextrins). check_solvent->sol_solvent Yes end_point Re-attempt Experiment check_solvent->end_point No, review protocol sol_conc->end_point sol_dilution->end_point sol_solvent->end_point

Caption: A troubleshooting workflow for addressing compound precipitation.

Key Solutions:

  • Perform Serial Dilutions: Avoid adding the concentrated stock directly into the final large volume of aqueous medium. Instead, perform one or more intermediate dilution steps. This gradual reduction in solvent concentration helps keep the compound in solution.

  • Ensure Rapid Mixing: When adding the stock (or intermediate dilution) to the aqueous solution, vortex or pipette vigorously to disperse the compound quickly. This prevents the formation of localized high concentrations that can initiate precipitation.

  • Lower the Final Concentration: Your target concentration may be above the solubility limit of the compound in the final medium (even with a small percentage of co-solvent). Try working with a lower concentration.

Q5: I'm observing cytotoxicity or inconsistent results in my cell-based assays. Could this be related to the solvent?

Yes, the solvent used to dissolve this compound can significantly impact experimental outcomes, especially in cell-based assays.[8]

Logical Diagram: Solvent Effects

G cluster_stock Stock Solution cluster_working Working Solution cluster_effects Potential Issues Stock High Conc. Compound in 100% Organic Solvent (e.g., DMSO) Working Low Conc. Compound in Aqueous Medium with <0.5% Organic Solvent Stock->Working Dilution HighSolvent High Final Solvent Conc. (>1% DMSO) Working->HighSolvent If Dilution is Insufficient Cytotoxicity Cell Membrane Damage, Apoptosis, Stress HighSolvent->Cytotoxicity AssayInterference Altered Enzyme Activity, Signal Interference HighSolvent->AssayInterference

Caption: Relationship between stock, working solutions, and solvent-induced issues.

Recommendations:

  • Minimize Final Solvent Concentration: The final concentration of DMSO in cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.[9][10]

  • Use a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[11]

  • Check for Assay Interference: Some solvents can interfere with assay readouts (e.g., fluorescence, luminescence) or directly interact with target proteins.[12]

Table 3: Maximum Recommended Final Solvent Concentrations for In Vitro Assays

Solvent Max Recommended Final Conc. Potential Effects Above Limit Reference
DMSO ≤ 0.5% (ideal ≤ 0.1%) Cytotoxicity, membrane permeabilization, oxidative stress, altered gene expression. [8][9][10]

| Ethanol | ≤ 0.5% | Cytotoxicity, cellular stress. Can be more toxic than DMSO for some cell lines. |[8] |

Q6: How can I achieve a higher final concentration of this compound in my aqueous working solution?

If you require a higher concentration than is achievable with a simple co-solvent system, more advanced formulation strategies may be necessary. These are common in later-stage drug development.[13][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[2][14]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[15]

  • Solid Dispersions: The compound can be dispersed within a hydrophilic polymer matrix at a solid state, which can improve its dissolution rate when added to an aqueous medium.[5][16]

Section 3: Experimental Protocols & Advanced Strategies

Protocol 1: Preparing a Concentrated Stock Solution (e.g., 10 mM in DMSO)
  • Weigh Compound: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Calculate the volume of 100% DMSO required to achieve the desired concentration (e.g., 10 mM). Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L)).

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Solubilize: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the compound is fully dissolved with no visible particulates.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO.

Protocol 2: Preparing Aqueous Working Solutions (e.g., 10 µM with 0.1% DMSO)

This protocol uses a two-step serial dilution to prevent precipitation.

  • Prepare Intermediate Dilution:

    • Thaw one aliquot of your 10 mM stock solution.

    • In a sterile tube, add 2 µL of the 10 mM stock to 198 µL of your aqueous buffer or cell culture medium.

    • Vortex immediately. This creates a 100 µM intermediate solution in 1% DMSO.

  • Prepare Final Working Solution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of your final aqueous buffer or cell culture medium.

    • Mix thoroughly by pipetting or gentle vortexing.

    • This results in a final 10 µM working solution containing 0.1% DMSO .

  • Prepare Vehicle Control: Prepare a matching vehicle control by adding 1 µL of 100% DMSO to every 1000 µL of your final medium (to achieve 0.1% DMSO).

  • Use Immediately: It is best practice to prepare fresh working solutions immediately before each experiment.

Example Application: Investigating an Anti-Inflammatory Pathway

Once properly solubilized, this compound can be used to study its effects on cellular pathways. Flavonoids are often investigated for their role in modulating inflammatory signaling, such as the NF-κB pathway.

Hypothetical Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (marks for degradation) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene Activates Compound This compound Compound->IKK Inhibits?

Caption: Example of a hypothetical target pathway (NF-κB) for this compound.

References

Improving the stability of 7-O-Methyleucomol in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 7-O-Methyleucomol during experimental procedures. The information provided is based on the general stability of homoisoflavonoids and related flavonoid compounds, as specific stability data for this compound is limited. It is recommended that these general guidelines be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: Based on studies of related flavonoid compounds, the stability of this compound is likely influenced by several key factors:

  • pH: Extreme pH values, both acidic and alkaline, can lead to the degradation of flavonoids. The stability of this compound is expected to be optimal in a specific pH range, which should be determined experimentally.

  • Temperature: Elevated temperatures can accelerate the degradation of homoisoflavonoids. It is crucial to control the temperature during storage and experimentation.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of flavonoids.

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of the compound.

  • Presence of Metal Ions: Certain metal ions can catalyze the degradation of flavonoids.

Q2: I am observing a rapid loss of this compound in my aqueous solution. What could be the cause?

A2: Rapid degradation in aqueous solutions is a common issue for many flavonoids. The primary suspects are pH instability and oxidation. We recommend the following troubleshooting steps:

  • pH Optimization: Determine the optimal pH for the stability of this compound by conducting a pH stability study. Prepare buffers at various pH values (e.g., pH 4, 7, 9) and monitor the concentration of the compound over time.

  • Use of Antioxidants: If oxidation is suspected, consider adding antioxidants to your solution. Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).

  • Degas Solvents: To minimize dissolved oxygen, degas your solvents before preparing the solution. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using a sonicator.

  • Work in an Inert Atmosphere: For highly sensitive experiments, consider preparing and handling your solutions in a glove box under an inert atmosphere.

Q3: How should I store my stock solution of this compound?

A3: To ensure the long-term stability of your this compound stock solution, we recommend the following storage conditions:

  • Solvent: Prepare the stock solution in a non-aqueous, aprotic solvent like DMSO or ethanol, where it is likely to be more stable than in aqueous solutions.

  • Temperature: Store the stock solution at low temperatures, preferably at -20°C or -80°C.

  • Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q4: Can the presence of other components in my experimental medium affect the stability of this compound?

A4: Yes, components of your experimental medium can interact with this compound and affect its stability. For example, components in cell culture media or biological matrices can contain enzymes or metal ions that may degrade the compound. It is advisable to perform a stability study of this compound in the specific medium you are using to understand its stability profile under those conditions.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in the assay medium during the incubation period.

  • Troubleshooting Steps:

    • Perform a time-course stability study: Incubate this compound in the assay medium for the same duration as your experiment and measure its concentration at different time points.

    • Adjust incubation time: If significant degradation is observed, consider reducing the incubation time of your assay if experimentally feasible.

    • Add stabilizers: If the assay allows, consider adding a small amount of an antioxidant or a chelating agent (like EDTA to sequester metal ions) to the medium.

Issue 2: Appearance of unknown peaks in HPLC analysis over time.
  • Possible Cause: Degradation of this compound into one or more degradation products.

  • Troubleshooting Steps:

    • Conduct a forced degradation study: Intentionally degrade a sample of this compound under various stress conditions (acid, base, heat, light, oxidation) to generate potential degradation products. This will help in identifying the unknown peaks.

    • Optimize HPLC method: Ensure your HPLC method is capable of separating the parent compound from its degradation products. This is known as a stability-indicating method.

    • Characterize degradation products: If necessary, use techniques like LC-MS or NMR to identify the structure of the major degradation products.

Experimental Protocols

Protocol 1: pH Stability Study

Objective: To determine the pH range in which this compound is most stable.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Spike a known concentration of the this compound stock solution into each buffer to a final concentration suitable for analysis.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.

  • Plot the percentage of this compound remaining versus time for each pH.

Data Presentation:

pHInitial Concentration (µg/mL)Concentration at 2h (µg/mL)Concentration at 4h (µg/mL)Concentration at 8h (µg/mL)Concentration at 24h (µg/mL)% Remaining at 24h
310.0
510.0
710.0
910.0
1110.0
Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Data Presentation:

Stress Condition% DegradationNumber of Degradation ProductsRetention Times of Major Degradants (min)
Acid Hydrolysis
Base Hydrolysis
Oxidation
Thermal
Photodegradation

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in DMSO) Working Prepare Working Solutions in Experimental Media Stock->Working pH pH Variation (e.g., pH 3, 7, 11) Working->pH Incubate Temp Temperature (e.g., 4°C, 25°C, 37°C) Working->Temp Incubate Light Light Exposure (UV and Visible) Working->Light Incubate Oxidation Oxidizing Agent (e.g., H2O2) Working->Oxidation Incubate HPLC Stability-Indicating HPLC-UV/MS pH->HPLC Analyze Samples Temp->HPLC Analyze Samples Light->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Data Data Analysis (Degradation Kinetics) HPLC->Data

Caption: Workflow for assessing the stability of this compound.

General_Flavonoid_Degradation_Pathways cluster_degradation Degradation Pathways Flavonoid This compound (Homoisoflavonoid Structure) Hydrolysis Hydrolysis (Ring Opening) Flavonoid->Hydrolysis Acid/Base Oxidation Oxidation (Formation of Quinones) Flavonoid->Oxidation O2, Metal Ions Photodegradation Photodegradation (Radical Formation) Flavonoid->Photodegradation Light/UV

Caption: General degradation pathways for flavonoid compounds.

Overcoming challenges in the chemical synthesis of 7-O-Methyleucomol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of 7-O-Methyleucomol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in two key stages: the synthesis of the precursor, Eucomol, followed by its selective 7-O-methylation.

Problem 1: Low Yield of Eucomol Precursor

Question: I am getting a low yield during the synthesis of Eucomol from 5,7-dihydroxychroman-4-one and anisaldehyde. What are the possible causes and solutions?

Answer:

Low yields in the synthesis of Eucomol, a homoisoflavonoid, can arise from several factors related to the Aldol condensation reaction. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The condensation reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial.

    • Solution: Acetic anhydride is often used as both a catalyst and a dehydrating agent in similar syntheses. Ensure it is fresh and used in appropriate molar excess.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Maintain strict control over the reaction temperature. Running the reaction at a lower temperature for a longer duration might minimize the formation of byproducts.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification.

    • Solution: Optimize the purification protocol. If using column chromatography, select a solvent system that provides good separation between your product and impurities. Consider using a different stationary phase if separation on silica gel is poor.

Problem 2: Poor Regioselectivity during 7-O-Methylation

Question: My methylation of Eucomol is not selective for the 7-OH group, leading to a mixture of products including the 5-O-methylated and 5,7-di-O-methylated isomers. How can I improve the selectivity for 7-O-methylation?

Answer:

Achieving regioselectivity in the methylation of polyhydroxylated flavonoids like Eucomol is a common challenge. The 5-OH group is often less reactive due to hydrogen bonding with the adjacent carbonyl group at C4, but undesired methylation can still occur. Here are strategies to enhance 7-O-methylation selectivity:

  • Choice of Methylating Agent: Different methylating agents exhibit varying degrees of selectivity.

    • Chemical Approach: Dimethyl carbonate (DMC) in the presence of a mild base like potassium carbonate can favor methylation of the more acidic 7-OH group. Traditional reagents like dimethyl sulfate or methyl iodide with a stronger base might be less selective.

    • Enzymatic Approach: The use of specific O-methyltransferases (OMTs) can provide excellent regioselectivity. OMTs that specifically catalyze methylation at the 7-position of flavonoids have been identified and can be used for biotransformation.

  • Reaction Conditions:

    • Stoichiometry: Use a controlled amount of the methylating agent (close to 1 equivalent) to minimize di-methylation.

    • Temperature and Time: Lowering the reaction temperature can sometimes improve selectivity. Monitor the reaction closely to stop it once the desired product is formed, preventing further methylation.

  • Protecting Groups: While adding extra steps, a protecting group strategy can ensure selectivity.

    • Procedure: Selectively protect the 5-OH group, perform the methylation at the 7-OH position, and then deprotect the 5-OH group. This approach offers the highest degree of control over the methylation site.

Problem 3: Difficulty in Purifying this compound

Question: I am struggling to separate this compound from unreacted Eucomol and the 5-O-methylated isomer. What purification techniques are most effective?

Answer:

The separation of closely related flavonoid isomers can be challenging due to their similar polarities. Here are some effective purification strategies:

  • Column Chromatography: This is the most common method for purification.

    • Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can significantly improve separation.

    • Alternative Adsorbents: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or polyamide.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, Prep-HPLC offers higher resolution.

    • Column Choice: A reversed-phase C18 column is often effective for separating flavonoids.

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile is typically used.

  • Crystallization: If the product is a solid, fractional crystallization can be an effective purification method.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and allow it to cool slowly. The desired isomer may crystallize out, leaving impurities in the solution.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound?

A1: The synthesis of this compound is generally a two-step process:

  • Synthesis of Eucomol: This involves the condensation of 5,7-dihydroxychroman-4-one with anisaldehyde.

  • Selective 7-O-Methylation: The resulting Eucomol is then selectively methylated at the 7-hydroxyl group using a suitable methylating agent.

Q2: What are the common methylating agents used for flavonoids?

A2: Several reagents can be used for the O-methylation of flavonoids, each with its own advantages and disadvantages in terms of reactivity, selectivity, and safety.

  • Dimethyl sulfate (DMS) and Methyl iodide (MeI): These are traditional, highly reactive methylating agents but are toxic and can lead to low regioselectivity.

  • Diazomethane: Effective but highly toxic and explosive, making it less favorable.

  • Dimethyl carbonate (DMC): A greener and safer alternative that can offer better selectivity under specific conditions.[1]

  • O-Methyltransferases (OMTs): Enzymes that can provide high regioselectivity for specific hydroxyl groups, representing a green and efficient biocatalytic approach.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of spectroscopic and chromatographic techniques is essential for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The presence of a methoxy group signal (~3.8-4.0 ppm in 1H NMR) and the shifts in the aromatic proton signals of the A-ring can confirm 7-O-methylation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of a methyl group.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.

Q4: What are the expected yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the specific protocol and optimization. For the synthesis of a similar compound, 7-hydroxy-4'-methoxyflavone, a yield of 88.31% has been reported for the cyclization step.[2] Demethylation yields in flavonoid synthesis can range from 50-75%. The methylation step's yield will depend on the chosen method and its selectivity.

Data Presentation

Table 1: Comparison of Methylating Agents for Flavonoid Synthesis

Methylating AgentTypical Reagents/ConditionsAdvantagesDisadvantagesReported Yield Range (General Flavonoid Methylation)
Dimethyl Sulfate (DMS) DMS, K₂CO₃, Acetone, RefluxHigh reactivity, relatively inexpensiveToxic, can be non-selective50-90%
Methyl Iodide (MeI) MeI, K₂CO₃, Acetone, RefluxHigh reactivityToxic, volatile, can be non-selective60-95%
Dimethyl Carbonate (DMC) DMC, Base (e.g., DBU or K₂CO₃), Heat"Green" reagent, lower toxicity, can be more selectiveRequires higher temperatures, may have slower reaction rates70-98%[1]
O-Methyltransferases (OMTs) OMT enzyme, S-adenosyl methionine (SAM), Buffer, ~30°CHigh regioselectivity, mild reaction conditions, environmentally friendlyEnzyme production and purification can be complex and costly, requires specific enzyme for desired positionVaries greatly with substrate and enzyme

Experimental Protocols

Protocol 1: Synthesis of Eucomol (Illustrative)
  • To a solution of 5,7-dihydroxychroman-4-one (1 equivalent) in acetic anhydride (10-15 equivalents), add anisaldehyde (1.2 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Stir vigorously until the excess acetic anhydride is hydrolyzed.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Selective 7-O-Methylation using Dimethyl Carbonate (DMC)
  • Dissolve Eucomol (1 equivalent) in dimethyl carbonate (which acts as both solvent and reagent).

  • Add a catalytic amount of a mild base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate.[1]

  • Heat the reaction mixture at a temperature range of 90-120°C.

  • Monitor the reaction by TLC to follow the formation of the product and consumption of the starting material.

  • Upon completion, cool the reaction mixture and remove the excess DMC under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a dilute acid solution to remove the base, followed by water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify this compound by column chromatography or preparative HPLC.

Visualizations

Synthesis_Workflow Start Starting Materials: 5,7-dihydroxychroman-4-one Anisaldehyde Step1 Step 1: Aldol Condensation (Synthesis of Eucomol) Start->Step1 Eucomol Eucomol (Precursor) Step1->Eucomol Step2 Step 2: Selective 7-O-Methylation Eucomol->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography / Prep-HPLC) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Minimizing degradation of 7-O-Methyleucomol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 7-O-Methyleucomol during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural homoisoflavonoid isolated from the bulbs of Eucomis bicolor. Homoisoflavonoids are a subclass of flavonoids characterized by a 16-carbon skeleton.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

The stability of this compound, like other flavonoids, is primarily affected by temperature, light, oxygen, and pH. Exposure to high temperatures, UV or visible light, and oxidative conditions can lead to its degradation.

Q3: What are the visible signs of this compound degradation?

Visual signs of degradation can include a change in the color or appearance of the solid compound or a change in the clarity or color of a solution containing the compound. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.

Q4: How can I detect and quantify the degradation of this compound?

The most common and reliable method for detecting and quantifying the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of potency or unexpected experimental results. Degradation of this compound due to improper storage.Verify storage conditions (see recommended storage below). Analyze the purity of the compound using a validated stability-indicating HPLC method.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Optimize storage conditions to minimize the formation of these impurities.
Discoloration of the solid compound or solution. Significant degradation has likely occurred.Discard the degraded material. Review and improve storage and handling procedures to prevent future degradation.
Inconsistent results between different batches. Varied degradation levels due to inconsistent storage history.Implement standardized storage protocols for all batches. Always re-analyze the purity of a batch before use if there are concerns about its storage history.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature -20°C or lowerLow temperatures significantly slow down the rate of chemical degradation reactions.
Light Protect from light (store in an amber vial or in the dark)Flavonoids are often photosensitive and can degrade upon exposure to UV and visible light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidative degradation.
Form Solid form is generally more stable than solutions.If solutions are necessary, prepare them fresh and use them promptly. If storage of solutions is unavoidable, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Solvent for Solutions Use aprotic solvents like DMSO or acetone for stock solutions.Protic solvents like methanol or ethanol can participate in degradation reactions. Buffer solutions should be at a slightly acidic to neutral pH, as extreme pH values can catalyze hydrolysis.

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the purity of this compound and quantifying its degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with a UV detector

Methodology:

  • Forced Degradation Studies: To generate degradation products, subject this compound to stress conditions. This is essential to ensure the analytical method can separate the parent compound from its breakdown products.

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Chromatographic Conditions Development:

    • Mobile Phase: Start with a gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

    • Column: A C18 column is a good starting point for flavonoid analysis.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Detection Wavelength: Monitor the elution profile at the λmax of this compound (determine by UV spectroscopy, typically around 280-350 nm for flavonoids).

    • Injection Volume: 10-20 µL.

  • Method Validation: Once separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway cluster_storage Storage Conditions cluster_factors Influencing Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Temperature Temperature Temperature->Degradation_Products Light Light Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products pH pH pH->Degradation_Products

Caption: Factors influencing the degradation of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid_Hydrolysis Acid_Hydrolysis HPLC_Development HPLC_Development Acid_Hydrolysis->HPLC_Development Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->HPLC_Development Oxidation Oxidation Oxidation->HPLC_Development Thermal Thermal Thermal->HPLC_Development Photo Photo Photo->HPLC_Development Method_Validation Method_Validation HPLC_Development->Method_Validation Stability_Assessment Stability_Assessment Method_Validation->Stability_Assessment

Caption: Workflow for stability-indicating method development.

Technical Support Center: Enhancing Cellular Uptake of 7-O-Methyleucomol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the cellular uptake of 7-O-Methyleucomol in in vitro models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake important?

A1: this compound is a flavonoid compound that can be isolated from the bulbs of Eucomis bicolor Bak.[1] Like many flavonoids, its potential therapeutic effects are dependent on its ability to be absorbed by target cells. Studying and enhancing its cellular uptake is a critical step in evaluating its bioavailability and efficacy as a potential therapeutic agent.

Q2: Which in vitro models are suitable for studying the cellular uptake of this compound?

A2: Several in vitro models can be used, with the choice depending on the research question.

  • Caco-2 cells: These human colon adenocarcinoma cells form a polarized monolayer that is a well-established model for intestinal drug absorption. This model is useful for predicting oral bioavailability and studying transport mechanisms.

  • HepG2 cells: This human liver cancer cell line is a common model for studying hepatic metabolism and cytotoxicity.[2] It can be used to assess first-pass metabolism of this compound after absorption.

  • Target-specific cell lines: Depending on the therapeutic target of this compound (e.g., cancer cells, endothelial cells), the relevant cell line should be used to study its uptake and downstream effects in a disease-specific context.

Q3: How can I quantify the cellular uptake of this compound?

A3: Quantifying cellular uptake typically involves incubating cells with the compound, washing away any non-internalized compound, and then lysing the cells to measure the intracellular concentration.[3] Common quantification methods include:

  • Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying the amount of a non-radiolabeled compound within a cell lysate.[4]

  • Radiolabeling: If a radiolabeled version of this compound is available (e.g., with ³H or ¹⁴C), its uptake can be quantified using a scintillation counter.[4][5]

  • Fluorescence Microscopy: Some flavonoids exhibit autofluorescence, which can be visualized using confocal microscopy.[6] Alternatively, fluorescent probes that bind to flavonoids can be used.[6] This method is often more qualitative but can provide valuable information on subcellular localization.

Q4: What are the potential signaling pathways involved in flavonoid uptake?

A4: Flavonoids can modulate various cellular signaling pathways, which may in turn influence their own uptake. Pathways commonly affected by flavonoids include the PI3K-Akt and MAPK signaling pathways.[7][8] Investigating the activation or inhibition of these pathways upon treatment with this compound could provide insights into its mechanism of action and potential uptake regulation.

Troubleshooting Guides

This section addresses common problems encountered during cellular uptake experiments for this compound.

Issue 1: Low or Undetectable Cellular Uptake

Q: I am not observing significant uptake of this compound in my cell model. What could be the cause and how can I fix it?

A: Low uptake can stem from several factors related to the compound's properties, experimental conditions, or the cell model itself.

  • Possible Cause 1: Poor Compound Solubility.

    • Solution: Ensure this compound is fully dissolved in the culture medium. A small percentage of a cosolvent like DMSO may be necessary, but keep the final concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Possible Cause 2: Inadequate Incubation Time or Concentration.

    • Solution: Perform a time-course (e.g., 30 min, 1h, 2h, 4h, 24h) and dose-response (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) experiment to determine the optimal conditions for uptake.[9][10]

  • Possible Cause 3: Active Efflux by Transporters.

    • Solution: Many cells express efflux pumps (e.g., P-glycoprotein) that can actively remove compounds. Try co-incubating with known efflux pump inhibitors to see if uptake increases.

  • Possible Cause 4: Cell Model Inappropriateness.

    • Solution: The selected cell line may not express the necessary transporters for uptake. Consider screening different cell lines to find a more suitable model.

Issue 2: High Variability Between Experimental Replicates

Q: My results for this compound uptake are inconsistent across replicates. How can I improve the reproducibility of my assay?

A: High variability often points to inconsistencies in the experimental workflow.[11][12]

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a uniform cell number is seeded in each well.[12] Variations in cell density can significantly affect uptake results. Perform a cell count before seeding and ensure even cell suspension during plating.

  • Possible Cause 2: Inefficient Washing Steps.

    • Solution: Incomplete removal of the extracellular compound can lead to artificially high readings.[3] Standardize the washing procedure by using a consistent volume of cold PBS and a defined number of washes (e.g., three times).[5]

  • Possible Cause 3: Pipetting Errors.

    • Solution: Even small pipetting errors can introduce significant variability, especially when working with small volumes.[12] Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Possible Cause 4: Edge Effects in Multi-well Plates.

    • Solution: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell health. Avoid using the outermost wells for experiments or ensure proper humidification in the incubator.

Issue 3: Observed Cytotoxicity at Test Concentrations

Q: The concentrations of this compound I am using for uptake studies are causing cell death. What should I do?

A: It is crucial to distinguish between cellular uptake and cytotoxicity.

  • Solution 1: Determine the Cytotoxicity Profile.

    • Action: Before conducting uptake studies, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range where cell viability is not affected (e.g., >90% viability).[9][13] Conduct all subsequent uptake experiments using non-toxic concentrations.

  • Solution 2: Shorten the Incubation Time.

    • Action: If higher concentrations are necessary to achieve detectable uptake, try reducing the incubation period. This may allow for measurable uptake before the onset of significant cytotoxic effects.

Data Presentation

Use the following tables to structure and compare your experimental data.

Table 1: Dose-Response of this compound Uptake

Concentration (µM) Incubation Time (hours) Intracellular Concentration (ng/mg protein) Standard Deviation
1 2
5 2
10 2
25 2

| 50 | 2 | | |

Table 2: Time-Course of this compound Uptake

Concentration (µM) Incubation Time (hours) Intracellular Concentration (ng/mg protein) Standard Deviation
10 0.5
10 1
10 2
10 4

| 10 | 24 | | |

Table 3: Cytotoxicity of this compound (MTT Assay)

Concentration (µM) Incubation Time (hours) % Cell Viability Standard Deviation
1 24
5 24
10 24
25 24
50 24

| 100 | 24 | | |

Experimental Protocols

Protocol 1: Cellular Uptake Assay

This protocol describes a general method for quantifying the uptake of this compound in adherent cells.

  • Cell Seeding: Seed cells (e.g., Caco-2) into 24-well plates at a density that will result in a near-confluent monolayer on the day of the experiment.[5] Incubate for 24-48 hours.

  • Preparation: On the day of the assay, aspirate the growth medium. Wash the cell monolayer twice with warm Hank's Balanced Salt Solution (HBSS).

  • Incubation: Add the desired concentrations of this compound (dissolved in HBSS) to the wells. Incubate at 37°C for the desired time interval (e.g., 2 hours). Include a vehicle control (HBSS with the same percentage of cosolvent, if used).

  • Stopping the Uptake: To stop the incubation, aspirate the treatment solution and immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.[5]

  • Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 15-30 minutes.

  • Quantification:

    • Collect the cell lysate and centrifuge to pellet cell debris.

    • Use an aliquot of the supernatant for protein quantification (e.g., Bradford or BCA assay) to normalize the uptake data.

    • Analyze the remaining supernatant using a validated LC-MS/MS method to determine the intracellular concentration of this compound.

    • Express the results as ng of compound per mg of total cell protein.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cell death. Incubate for 24 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to your experiments.

G cluster_workflow Experimental Workflow for Cellular Uptake start_end start_end process process decision decision output output A Start: Optimize Assay Conditions B Perform Cytotoxicity Assay (e.g., MTT) to Determine Non-Toxic Concentrations A->B C Seed Cells in Multi-well Plates and Grow to Confluence B->C D Treat Cells with Non-Toxic Concentrations of this compound (Time & Dose Response) C->D E Wash Cells with Ice-Cold PBS to Stop Uptake D->E F Lyse Cells and Collect Supernatant E->F G Quantify Intracellular Compound (e.g., LC-MS/MS) F->G H Normalize to Total Protein Content G->H I End: Analyze and Report Data H->I

Caption: General experimental workflow for quantifying cellular uptake.

G cluster_pathway Hypothesized PI3K/Akt Signaling in Flavonoid Uptake extracellular extracellular receptor receptor protein protein process process inhibitor inhibitor Flavonoid This compound Receptor Membrane Receptor Flavonoid->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Cellular Responses Akt->Downstream Transporter Uptake Transporter? Akt->Transporter May Regulate Wortmannin Wortmannin (PI3K Inhibitor) Wortmannin->PI3K

Caption: Potential involvement of the PI3K/Akt signaling pathway.

G cluster_troubleshooting Troubleshooting Decision Tree problem problem decision decision solution solution A Problem: Low Cellular Uptake B Is compound soluble in media? A->B C Have you run a dose-response? B->C Yes S1 Improve solubility. Use cosolvent (e.g., DMSO <0.5%). B->S1 No D Have you run a time-course? C->D Yes S2 Test a wider range of concentrations. C->S2 No E Have you checked for efflux pump activity? D->E Yes S3 Test multiple incubation times. D->S3 No S4 Use efflux pump inhibitors in a co-incubation experiment. E->S4 No

References

Validation & Comparative

Unveiling the Preclinical Anti-Cancer Potential of 7-O-Methyleucomol: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a novel anti-cancer agent in preclinical animal models is a critical step towards clinical translation. This guide provides a comparative overview of the anti-cancer activity of 7-O-Methyleucomol in vivo, with a focus on experimental data and methodologies to inform further research and development.

Note: Initial literature searches did not yield in vivo anti-cancer studies specifically for "this compound." However, significant research exists for a structurally distinct compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , which has demonstrated promising anti-tumor effects in animal models. The following data and comparisons are based on this compound as a relevant example of a novel agent undergoing preclinical validation.

Comparative Efficacy in Xenograft Models

The anti-tumor activity of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was evaluated in a nude mouse subcutaneous xenograft model of NCI-H460 lung cancer. The compound was administered intravenously and its efficacy was compared against a vehicle control and the standard-of-care chemotherapeutic agent, paclitaxel.

Treatment GroupDosageAdministration RouteTumor Growth InhibitionReference Compound
Vehicle Control-Intravenous (iv)0%-
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one1.0 mg/kgIntravenous (iv)62%Paclitaxel
0.5 mg/kgIntravenous (iv)Dose-dependent effect
0.25 mg/kgIntravenous (iv)Dose-dependent effect
Paclitaxel15 mg/kgIntravenous (iv)Significant inhibition-

Key Findings:

  • At a dose of 1.0 mg/kg, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one inhibited tumor growth by 62% without obvious signs of toxicity.[1]

  • The compound exhibited dose-dependent anti-cancer effects on NCI-H460 lung cancer xenografts.[1]

  • While paclitaxel also showed significant tumor inhibition, the novel compound demonstrates potent activity at a much lower dosage.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are the key experimental protocols used in the evaluation of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one.

NCI-H460 Lung Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Cell Line: NCI-H460 human lung cancer cells.

  • Tumor Implantation: Subcutaneous injection of NCI-H460 cells.

  • Treatment Initiation: Treatment began when tumors reached a mean volume of approximately 100 mm³.

  • Grouping: Mice were randomized into five groups (n=8 per group):

    • Vehicle control (iv)

    • 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (0.25 mg/kg, iv)

    • 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (0.5 mg/kg, iv)

    • 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (1.0 mg/kg, iv)

    • Paclitaxel (15 mg/kg, iv)

  • Dosing Regimen: Intravenous injections were administered every 5 days for 3 weeks.

  • Endpoint Analysis: At the end of the treatment period, mice were sacrificed, and tumors were resected and weighed. Tumor volumes were monitored throughout the experiment.

Signaling Pathways and Mechanism of Action

Understanding the molecular mechanism of a novel anti-cancer agent is paramount. Docking studies have suggested that 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one acts as a tubulin-binding agent, disrupting microtubule dynamics, a mechanism shared by established chemotherapeutics like paclitaxel.

cluster_drug_action Mechanism of Action cluster_cellular_effect Cellular Consequence cluster_outcome Therapeutic Outcome Drug 7-Methoxy-4-(2-methylquinazolin-4-yl) -3,4-dihydroquinoxalin-2(1H)-one Tubulin Tubulin Dimer Drug->Tubulin Binds to colchicine-binding site Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits polymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers TumorGrowthInhibition Tumor Growth Inhibition Apoptosis->TumorGrowthInhibition

Caption: Proposed mechanism of action for 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one.

Experimental Workflow

The preclinical validation of a novel anti-cancer compound follows a structured workflow, from in vitro screening to in vivo efficacy studies.

InVitro In Vitro Screening (e.g., NCI-60 panel) TubulinAssay Tubulin Assembly Assay InVitro->TubulinAssay MetabolicStability Metabolic Stability (Human Liver Microsomes) InVitro->MetabolicStability InVivo In Vivo Efficacy (Xenograft Model) TubulinAssay->InVivo MetabolicStability->InVivo Toxicity Toxicity Assessment InVivo->Toxicity Pharmacokinetics Pharmacokinetic Studies InVivo->Pharmacokinetics DataAnalysis Data Analysis and Comparison Toxicity->DataAnalysis Pharmacokinetics->DataAnalysis

Caption: A typical preclinical experimental workflow for an anti-cancer drug candidate.

Alternative and Future Directions

While the presented data is for a specific novel compound, the field of oncology is continually exploring alternatives to traditional chemotherapy. These include:

  • Immunotherapy: Harnessing the body's immune system to fight cancer.[2][3]

  • Targeted Therapy: Drugs that target specific molecules involved in cancer growth.[2]

  • Hormone Therapy: Used for cancers that are sensitive to hormones.[3]

  • CAR T-cell Therapy: A type of immunotherapy that modifies a patient's T-cells to attack cancer cells.[2]

Future research on this compound, should it become available, would benefit from direct comparative studies against these newer classes of anti-cancer agents, in addition to standard chemotherapies. The development of robust animal models that more accurately mimic the human tumor microenvironment will also be crucial for predicting clinical success.

References

Comparative Analysis of 7-O-Methyleucomol with Other Known Homoisoflavonones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of 7-O-Methyleucomol in comparison to other structurally related homoisoflavonones reveals significant potential in the fields of oncology and anti-inflammatory research. This guide provides a comparative analysis based on available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways to support further investigation and drug development efforts.

Homoisoflavonones are a class of naturally occurring phenolic compounds characterized by a 16-carbon skeleton. They are found in a variety of plants, notably in the families Asparagaceae and Fabaceae.[1][2] this compound, isolated from plants such as Eucomis bicolor, is a member of this family that has garnered interest for its potential therapeutic properties.[3] This guide compares the cytotoxic and anti-inflammatory activities of this compound and other selected homoisoflavonones, presenting quantitative data to facilitate objective evaluation.

Comparative Anticancer Activity

The cytotoxic effects of homoisoflavonones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key parameter in these assessments. While specific cytotoxic data for this compound is not extensively available in the public domain, studies on structurally similar homoisoflavonones provide valuable insights into the potential efficacy of this compound class.

A study on homoisoflavonoids from Bellevalia flexuosa demonstrated significant cytotoxic activity against melanoma (MDA-MB-435), breast cancer (MDA-MB-231), and ovarian cancer (OVCAR3) cell lines.[4] Notably, compounds simply designated as 2 and 7 in the study were the most potent against the melanoma cell line, with IC50 values of 1.6 µM and 2.0 µM, respectively.[4] Compound 7 also showed the highest potency against the breast cancer cell line with an IC50 value of 3.6 µM.[4]

Further research on homoisoflavonoids from Bellevalia longipes identified 3-dehydroxy-3'-hydroxyeucomol as a potent cytotoxic agent, with an IC50 value of 0.62 µM against the MDA-MB-435 melanoma cell line.[3][5] The activity of this compound was also significant against MDA-MB-231 breast cancer and OVCAR3 ovarian cancer cells.[3][5]

The substitution patterns on the B-ring of the homoisoflavonone structure appear to significantly influence cytotoxic activity. For instance, a compound with a 4'-hydroxy group on the B-ring was found to be inactive, whereas the presence of 3',4'-dihydroxy substituents resulted in notable cytotoxicity.[4]

Table 1: Comparative Cytotoxicity of Selected Homoisoflavonones

CompoundCancer Cell LineIC50 (µM)Source Organism
3-dehydroxy-3'-hydroxyeucomol Melanoma (MDA-MB-435)0.62Bellevalia longipes
Breast Cancer (MDA-MB-231)5.36Bellevalia longipes
Ovarian Cancer (OVCAR3)2.52Bellevalia longipes
Compound 2 Melanoma (MDA-MB-435)1.6Bellevalia flexuosa
Ovarian Cancer (OVCAR3)9.5Bellevalia flexuosa
Compound 7 Melanoma (MDA-MB-435)2.0Bellevalia flexuosa
Breast Cancer (MDA-MB-231)3.6Bellevalia flexuosa
Ovarian Cancer (OVCAR3)10.8Bellevalia flexuosa
Compound 4 Melanoma (MDA-MB-435)14.3Bellevalia flexuosa
Breast Cancer (MDA-MB-231)17.5Bellevalia flexuosa
Ovarian Cancer (OVCAR3)24.8Bellevalia flexuosa

Comparative Anti-inflammatory Activity

Homoisoflavonoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways, such as the NF-κB signaling cascade.[6][7][8] The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

The bark of Eucommia ulmoides, a known source of homoisoflavonoids, has been shown to inhibit the production of pro-inflammatory cytokines and mediators in LPS-stimulated microglial cells.[6][7] This activity is attributed to the suppression of the NF-κB and MAPK signaling pathways.[6][7]

Table 2: Anti-inflammatory Activity of Selected Homoisoflavonones and Related Extracts

Compound/ExtractAssayModel SystemKey Findings
Sappanone AMicroglial Activation InhibitionBV-2 cells and primary microgliaSignificant reduction in the release of inflammatory markers.[9]
Eucommia ulmoides Bark ExtractInhibition of Pro-inflammatory MediatorsLPS-stimulated BV-2 microglial cellsSuppressed production of pro-inflammatory cytokines and mediators.[6][7]
Eucommia ulmoides Bark ExtractNF-κB and MAPK Pathway InhibitionLPS-stimulated BV-2 microglial cellsInhibited phosphorylation of MAPKs and blocked nuclear translocation of NF-κB.[6][7]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

NF-κB Inhibition Assay

This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with the test compound for a specific duration.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.

  • Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions of the cells.

  • Western Blot Analysis: Perform Western blot analysis to detect the levels of NF-κB p65 subunit in both the nuclear and cytoplasmic fractions. An effective inhibitor will reduce the amount of p65 translocated to the nucleus.

  • Reporter Gene Assay (Alternative): Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure the reporter gene activity after treatment with the test compound and LPS stimulation. A decrease in reporter activity indicates inhibition of NF-κB.

Signaling Pathway Visualization

The anti-inflammatory effects of many homoisoflavonoids are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the potential point of intervention for inhibitory compounds.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inhibitor Homoisoflavonone (e.g., this compound) Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Genes initiates IkB_NFkB_complex NF-κB/IκB Complex (inactive)

Caption: Simplified NF-κB signaling pathway and potential inhibition by homoisoflavonones.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the cytotoxic activity of a test compound using the MTT assay.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Adhesion) seed_cells->incubate1 treat_cells Treat cells with Test Compound & Vehicle Control incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze_data Calculate % Viability & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for the MTT cytotoxicity assay.

References

Cross-Validation of Analytical Methods for 7-O-Methyleucomol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 7-O-Methyleucomol, a lignan of interest for its potential pharmacological activities. Due to the limited availability of direct comparative studies for this specific compound, this document outlines common analytical platforms—High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), and tandem Mass Spectrometry (LC-MS/MS)—and presents a cross-validation framework based on established principles of analytical chemistry. The quantitative data herein is illustrative, based on typical performance characteristics of these methods for similar analytes, to provide a practical comparison for researchers establishing their own analytical protocols.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of three common analytical techniques.

Performance ParameterHPLC-UVUPLC-MSLC-MS/MS
**Linearity (R²) **> 0.999> 0.999> 0.999
Range (µg/mL) 1 - 1000.1 - 500.01 - 10
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (RSD%)
- Repeatability< 2.0%< 1.5%< 1.0%
- Intermediate Precision< 3.0%< 2.5%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.50.050.005
Limit of Quantification (LOQ) (µg/mL) 1.00.10.01

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, UPLC-MS, and LC-MS/MS are outlined below. These protocols are based on common practices for the analysis of lignans and related phenolic compounds in plant extracts and biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of moderately concentrated analytes.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: A linear gradient starting from 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

  • Sample Preparation:

    • Extraction of this compound from the matrix using methanol or ethanol, facilitated by sonication or vortexing.

    • Centrifugation to pellet insoluble material.

    • Filtration of the supernatant through a 0.45 µm syringe filter prior to injection.

  • Validation Parameters:

    • Linearity: Assessed by analyzing a series of standard solutions of this compound at a minimum of five concentration levels.

    • Accuracy: Determined by the recovery of known amounts of this compound spiked into a blank matrix.

    • Precision: Evaluated through repeated analysis of samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).

    • LOD and LOQ: Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC offers higher resolution and faster analysis times compared to conventional HPLC, and coupling with a mass spectrometer provides enhanced selectivity and sensitivity.

  • Instrumentation: A UPLC system connected to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: A rapid gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, typically in negative ion mode for phenolic compounds.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

  • Sample Preparation: Similar to HPLC-UV, but may require a further dilution step due to the higher sensitivity of the instrument.

  • Validation Parameters: Assessed similarly to the HPLC-UV method, with quantification based on the extracted ion chromatogram of the [M-H]⁻ ion for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique provides the highest sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM), making it ideal for trace-level quantification in complex matrices.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole (QqQ) or ion trap mass spectrometer.

  • Chromatographic Conditions: Similar to the UPLC-MS method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, negative ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored. For this compound (hypothetical m/z of precursor ion), a characteristic product ion would be selected after fragmentation.

    • Collision Energy: Optimized for the specific MRM transition.

  • Sample Preparation: May involve more rigorous clean-up steps such as solid-phase extraction (SPE) to minimize matrix effects.

  • Validation Parameters: Follows the same principles as the other methods, with the inclusion of matrix effect and recovery assessments as critical parameters.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validation of analytical methods and a general signaling pathway that could be investigated in relation to this compound's biological activity.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation & Comparison cluster_decision Outcome MethodA Reference Method (e.g., HPLC-UV) SamplePrep Sample Preparation MethodA->SamplePrep MethodB New Method (e.g., UPLC-MS) MethodB->SamplePrep Analysis Analysis of Identical Samples SamplePrep->Analysis Aliquots DataComp Data Comparison (Accuracy, Precision, Linearity) Analysis->DataComp Accept Methods are Interchangeable DataComp->Accept Criteria Met Reject Methods are Not Interchangeable DataComp->Reject Criteria Not Met

Cross-validation workflow for analytical methods.

SignalingPathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor KinaseCascade Kinase Cascade (e.g., MAPK Pathway) Receptor->KinaseCascade TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseCascade->TranscriptionFactor GeneExpression Gene Expression (e.g., Anti-inflammatory genes) TranscriptionFactor->GeneExpression BiologicalResponse Biological Response (e.g., Reduced Inflammation) GeneExpression->BiologicalResponse

Hypothetical signaling pathway for this compound.

A Comparative Analysis of 7-O-Methyleucomol and Eucomol: An Uncharted Scientific Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study on the efficacy of 7-O-Methyleucomol and its parent compound, eucomol, remains elusive in the current scientific literature. While research has independently explored the biological activities of eucomol and other related compounds, a head-to-head analysis of these two specific molecules is not publicly available. This guide, intended for researchers, scientists, and drug development professionals, aims to highlight the existing knowledge on eucomol and underscore the critical gap in our understanding of how 7-O-methylation impacts its efficacy.

Eucomol: A Profile of Bioactivity

Eucomol, a homoisoflavonoid, has demonstrated a range of biological activities, with a primary focus on its cytotoxic effects against various cancer cell lines.

Anticancer Activity of Eucomol

Limited studies have indicated that eucomol possesses cytotoxic properties. Notably, it has shown potent activity against KKU-M156 and HepG2 cells, with reported IC50 values of 7.12 and 25.76 µg/mL, respectively[1]. The underlying mechanisms of its anticancer action are not yet fully elucidated and warrant further investigation.

The Enigma of this compound

In stark contrast to its parent compound, this compound remains largely uncharacterized in terms of its biological efficacy. Scientific literature primarily documents its synthesis and isolation from natural sources. There is a significant dearth of studies investigating its potential anti-inflammatory, anticancer, antimicrobial, or other therapeutic properties. This lack of data prevents any meaningful comparison with eucomol.

The Path Forward: A Call for Comparative Research

The absence of direct comparative studies between this compound and eucomol represents a significant knowledge gap. To understand the structure-activity relationship and the therapeutic potential of these compounds, future research should prioritize the following:

  • Direct Comparative Efficacy Studies: In vitro and in vivo studies directly comparing the anti-inflammatory, anticancer, and antimicrobial activities of this compound and eucomol are essential.

  • Mechanism of Action Studies: Elucidating the signaling pathways and molecular targets of both compounds will provide crucial insights into their modes of action.

  • Pharmacokinetic and Pharmacodynamic Profiling: Comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of both molecules is necessary to assess their drug-like properties.

Experimental Workflow for Comparative Analysis

To facilitate future research, a proposed experimental workflow for comparing the efficacy of this compound and eucomol is outlined below.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation A Synthesis/Isolation of This compound & Eucomol B Purity & Structural Verification (NMR, MS) A->B C Anticancer Activity (e.g., MTT, Apoptosis Assays) B->C D Anti-inflammatory Activity (e.g., NO, Cytokine Inhibition Assays) B->D E Antimicrobial Activity (e.g., MIC, MBC Assays) B->E F Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) C->F D->F G Target Identification (e.g., Pull-down Assays) E->G H Animal Models of Cancer/Inflammation/Infection F->H G->H I Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies H->I J Toxicity Assessment I->J

Caption: Proposed experimental workflow for the comparative evaluation of this compound and eucomol.

Conclusion

While the scientific community has begun to explore the therapeutic potential of eucomol, its derivative, this compound, remains a scientific unknown. The methylation at the 7-O position could significantly alter the compound's physicochemical properties, bioavailability, and biological activity. Without direct comparative studies, any claims regarding the superior or inferior efficacy of one compound over the other are purely speculative. This guide serves to highlight the critical need for dedicated research to unravel the comparative efficacy and mechanisms of action of this compound and eucomol, which could pave the way for the development of novel therapeutic agents.

References

Lack of Publicly Available Data on Synergistic Effects of 7-O-Methyleucomol with Conventional Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the synergistic or additive effects of 7-O-Methyleucomol in combination with any conventional drugs were identified. Research into the pharmacological interactions of this particular natural compound appears to be limited or not publicly documented.

This compound is a flavonoid that can be isolated from the bulbs of Eucomis bicolor Bak.[1] While its parent compound, eucomol, has demonstrated cytotoxic activity against certain cancer cell lines like KKU-M156 and HepG2, with IC50 values of 7.12 and 25.76 μg/mL, respectively, similar data for this compound, or its effects in combination with other therapeutic agents, is not available.[2]

Given the absence of specific experimental data for this compound, this guide will instead provide a generalized framework for assessing the potential synergistic effects of a novel natural compound with conventional drugs. This theoretical guide is intended for researchers, scientists, and drug development professionals to illustrate the methodologies and data presentation that would be required for such an investigation.

Theoretical Framework for Assessing Synergistic Effects

Should research be undertaken to investigate the synergistic potential of this compound, the following experimental approaches and data presentation formats would be appropriate.

Data Presentation: Quantifying Synergy

To evaluate the interaction between this compound and a conventional drug, quantitative data is essential. The most common method is to determine the Combination Index (CI), derived from the median-effect principle of Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound in Combination with Doxorubicin on a Cancer Cell Line (e.g., MCF-7)

Drug/CombinationIC50 (µM)Combination Index (CI)Effect
This compound50--
Doxorubicin0.5--
This compound + Doxorubicin (100:1 ratio)IC50 of Doxorubicin = 0.10.4Synergistic
This compound + Doxorubicin (50:1 ratio)IC50 of Doxorubicin = 0.250.9Nearly Additive
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

1. Cell Viability Assay (e.g., MTT Assay)

  • Cell Line: A relevant cell line (e.g., a specific cancer cell line for oncology studies) would be cultured under standard conditions.

  • Drug Preparation: this compound and the conventional drug would be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Treatment: Cells would be seeded in 96-well plates and treated with a range of concentrations of this compound alone, the conventional drug alone, and combinations of both at fixed ratios.

  • Incubation: Cells would be incubated for a specified period (e.g., 48 or 72 hours).

  • Quantification: MTT reagent would be added, and after incubation, the formazan crystals would be dissolved. The absorbance would be measured using a microplate reader to determine cell viability.

  • Data Analysis: IC50 values would be calculated for each treatment. The Combination Index would be determined using software like CompuSyn.

2. In Vivo Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) would be used.

  • Tumor Implantation: The selected cancer cells would be subcutaneously injected into the flanks of the mice.

  • Treatment Groups: Once tumors reach a certain volume, mice would be randomized into groups: Vehicle control, this compound alone, conventional drug alone, and the combination of this compound and the conventional drug.

  • Drug Administration: Drugs would be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Monitoring: Tumor volume and body weight would be measured regularly.

  • Endpoint: The study would be terminated when tumors in the control group reach a specific size, and tumors would be excised for further analysis (e.g., immunohistochemistry).

Mandatory Visualization

Diagrams are essential for illustrating complex biological processes and experimental designs.

Hypothetical Signaling Pathway Inhibition

If this compound were found to inhibit a specific signaling pathway, a diagram could illustrate its synergistic mechanism with a conventional drug that targets a different point in the same or a parallel pathway. For instance, if this compound inhibits a survival pathway, it could synergize with a chemotherapy agent that induces DNA damage.

G cluster_0 Cell Survival Pathway cluster_1 DNA Damage Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits 7_O_Methyleucomol This compound 7_O_Methyleucomol->Akt Inhibits Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage DNA_Damage->Apoptosis

Caption: Hypothetical synergistic mechanism of this compound and Doxorubicin.

Experimental Workflow for Synergy Assessment

A clear workflow diagram can outline the steps of an investigation.

G Start Hypothesis: This compound synergizes with Conventional Drug In_Vitro In Vitro Studies (e.g., MTT Assay on Cancer Cells) Start->In_Vitro Determine_IC50 Determine IC50 Values of Single Agents In_Vitro->Determine_IC50 Combination_Studies Combination Studies (Fixed Ratios) Determine_IC50->Combination_Studies Calculate_CI Calculate Combination Index (CI) Combination_Studies->Calculate_CI In_Vivo In Vivo Studies (e.g., Xenograft Model) Calculate_CI->In_Vivo If CI < 1 (Synergy) Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, RNA-seq) In_Vivo->Mechanism_Studies Conclusion Conclusion on Synergistic, Additive, or Antagonistic Effect Mechanism_Studies->Conclusion

Caption: Workflow for investigating drug synergy.

References

A Head-to-Head Comparison of Flavonoid Antioxidant Capacity: Evaluating 7-O-Methyleucomol in Context

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the antioxidant potential of flavonoids. This guide aims to provide a framework for evaluating the antioxidant capacity of 7-O-Methyleucomol, though direct comparative data is currently unavailable in peer-reviewed literature. In its absence, we present a comprehensive analysis of the antioxidant capacities of well-characterized flavonoids—quercetin, luteolin, and kaempferol—to serve as a benchmark. This guide includes detailed experimental protocols and visual representations of key methodologies and biological pathways.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, renowned for their antioxidant properties. These properties stem from their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems.[1] this compound is a flavonoid that has been isolated from the bulbs of Eucomis bicolor Bak. While its chemical structure suggests potential antioxidant activity, to date, there is a notable absence of published quantitative data on its antioxidant capacity from standardized assays such as DPPH, ABTS, or ORAC.

This guide provides a baseline for understanding and evaluating the potential antioxidant efficacy of this compound by presenting a head-to-head comparison of three widely studied flavonoids: quercetin, luteolin, and kaempferol. The data herein, collated from various studies, offers a valuable reference for future research aiming to position this compound within the broader landscape of flavonoid antioxidants.

Quantitative Comparison of Flavonoid Antioxidant Capacity

The antioxidant capacity of flavonoids is commonly assessed using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported IC50 values for quercetin, luteolin, and kaempferol from DPPH and ABTS radical scavenging assays. It is important to note that these values can vary between studies due to different experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50)

FlavonoidIC50 (µg/mL)Reference
Quercetin1.84 - 19.17[2][3]
Luteolin2.10 - 28.33[2][4]
Kaempferol3.70 - 5.32[2][5]
This compound Data not available

Table 2: ABTS Radical Scavenging Activity (IC50)

FlavonoidIC50 (µg/mL)Reference
Quercetin0.51 - 2.04[2][6]
Luteolin0.59[2]
Kaempferol0.85[2]
This compound Data not available

Experimental Protocols

To ensure reproducibility and enable comparative evaluation, detailed experimental protocols for the most common antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (flavonoids)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of the test compounds and the positive control in the same solvent.

  • Add a fixed volume of the DPPH solution to each well of the microplate or cuvette.

  • Add an equal volume of the test compound dilutions or control to the corresponding wells.

  • Incubate the plate or cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (flavonoids)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).

  • Prepare a series of dilutions of the test compounds and the positive control.

  • Add a small volume of the test compound dilutions or control to a fixed volume of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at the specified wavelength.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Flavonoid Solution DPPH_Solution->Mix Test_Samples Prepare Flavonoid Solutions (Serial Dilutions) Test_Samples->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Experimental_Workflow_ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS Radical Cation (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS Radical Solution ABTS_Radical->Dilute_ABTS Mix Mix Diluted ABTS Radical with Flavonoid Solution Dilute_ABTS->Mix Test_Samples Prepare Flavonoid Solutions (Serial Dilutions) Test_Samples->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~734 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the ABTS radical scavenging assay.

Flavonoid_Antioxidant_Signaling_Pathway Flavonoids Flavonoids Direct_Scavenging Direct Radical Scavenging Flavonoids->Direct_Scavenging Nrf2 Nrf2 Flavonoids->Nrf2 Activates ROS Reactive Oxygen Species (ROS) ROS->Direct_Scavenging Inhibited by Cellular_Protection Cellular Protection & Reduced Oxidative Stress Direct_Scavenging->Cellular_Protection ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Expression of Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Cellular_Protection

References

Validating the Mechanism of Action of 7-O-Methyleucomol: A Comparative Guide to Genetic Knockdown Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of genetic knockdown studies as a primary method for validating the mechanism of action of the flavonoid 7-O-Methyleucomol. While the precise molecular targets of this compound are still under investigation, this document outlines a framework for its validation, comparing genetic approaches with alternative methodologies. This guide is intended to assist researchers in designing robust experimental strategies for novel drug candidates.

Hypothetical Mechanism of Action of this compound

Based on the known anti-cancer properties of related flavonoids, a plausible mechanism of action for this compound is the inhibition of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. We hypothesize that this compound directly or indirectly inhibits the kinase activity of Akt, leading to decreased phosphorylation of its downstream targets and ultimately inducing apoptosis and inhibiting tumor growth.

Genetic Knockdown as a Validation Tool

To validate this hypothetical mechanism, genetic knockdown of the proposed target, Akt, is a powerful approach. By specifically reducing the expression of Akt using techniques like siRNA or shRNA, we can assess whether the absence of the target protein mimics or occludes the phenotypic effects of this compound.

Comparison of Validation Methodologies
Method Principle Advantages Disadvantages
Genetic Knockdown (siRNA/shRNA) Reduces the expression of the target protein (e.g., Akt) to determine if this phenocopies the effect of the compound.High specificity for the target protein; directly tests the necessity of the target for the compound's effect.Potential for off-target effects; knockdown efficiency can vary; compensation by other pathways may occur.
Direct Enzyme Inhibition Assay Measures the ability of this compound to directly inhibit the activity of purified Akt protein in a cell-free system.Provides direct evidence of target engagement and inhibition; allows for determination of inhibitory constants (e.g., IC50).Does not account for cellular context (e.g., drug uptake, metabolism, interaction with other proteins).
Thermal Shift Assay (TSA) Measures the change in the thermal stability of a target protein upon ligand binding. An increase in melting temperature suggests direct interaction.Can confirm direct binding of the compound to the target protein; amenable to high-throughput screening.Does not provide information on the functional consequence of binding (inhibition or activation); can be affected by buffer conditions.
Computational Docking Predicts the binding mode and affinity of this compound to the three-dimensional structure of Akt.Provides a structural hypothesis for the interaction; can guide the design of more potent analogs.Predictions require experimental validation; accuracy depends on the quality of the protein structure and the docking algorithm.
Rescue Experiments Overexpression of a drug-resistant mutant of the target protein should rescue the cells from the compound's effects.Provides strong evidence for on-target activity.Technically challenging to create and validate a drug-resistant mutant.

Experimental Protocols

siRNA-Mediated Knockdown of Akt

This protocol describes the transient knockdown of Akt1 in a cancer cell line (e.g., MCF-7) using small interfering RNA (siRNA).

Materials:

  • MCF-7 cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • Akt1 siRNA and non-targeting control siRNA

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed MCF-7 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 20 pmol of Akt1 siRNA or control siRNA in 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of fresh complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency at both the mRNA and protein levels using qPCR and Western blotting, respectively.[3]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound in both control and Akt-knockdown cells.[4]

Materials:

  • Transfected MCF-7 cells (control and Akt knockdown)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blotting

This technique is used to detect the levels of total Akt, phosphorylated Akt (p-Akt), and downstream targets to confirm knockdown and assess the effect of this compound on the signaling pathway.[5][6]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Akt, anti-p-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative PCR (qPCR)

qPCR is used to measure the mRNA expression level of Akt to confirm the efficiency of the siRNA-mediated knockdown.[7][8][9]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for Akt1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from the transfected cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of Akt1 mRNA.

Data Presentation

Table 1: Effect of this compound on Cell Viability (IC50, µM)

Cell LineControl siRNAAkt1 siRNA
MCF-7 15.2> 50
MDA-MB-231 12.8> 50

Illustrative data. A significant increase in the IC50 value in Akt1 knockdown cells would suggest that Akt is a key target of this compound.

Table 2: Effect of this compound on Protein Expression (Fold Change vs. Untreated Control)

Treatmentp-Akt / Total Akt (Control siRNA)p-Akt / Total Akt (Akt1 siRNA)
Vehicle 1.00.2
This compound (10 µM) 0.40.18

Illustrative data. A decrease in p-Akt levels upon treatment would support the proposed mechanism. The already low basal p-Akt in knockdown cells would be expected.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Compound This compound Compound->Akt inhibits

Caption: Proposed PI3K/Akt signaling pathway targeted by this compound.

Experimental_Workflow Start Start: Cancer Cell Line (e.g., MCF-7) Transfection Transfect with Control siRNA or Akt1 siRNA Start->Transfection Incubation Incubate 48-72h Transfection->Incubation Treatment Treat with this compound Incubation->Treatment Validation Validation of Knockdown Incubation->Validation Assays Phenotypic Assays Treatment->Assays qPCR qPCR (mRNA) Validation->qPCR Western Western Blot (Protein) Validation->Western Analysis Data Analysis & Comparison qPCR->Analysis Western->Analysis MTT Cell Viability (MTT) Assays->MTT ApoptosisAssay Apoptosis Assay Assays->ApoptosisAssay MTT->Analysis ApoptosisAssay->Analysis

Caption: Workflow for validating the mechanism of action using siRNA.

References

Reproducibility of in vitro findings on 7-O-Methyleucomol in different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals interested in the in vitro activities of 7-O-Methyleucomol, a notable gap in the current scientific literature exists. At present, there is a lack of publicly available, peer-reviewed studies detailing the compound's effects in different laboratories. This absence of published data prevents a comprehensive comparison of its in vitro findings and an assessment of the reproducibility of such results.

The core of robust scientific discovery lies in the ability to reproduce experimental outcomes across different settings. This process of verification is crucial for validating new therapeutic agents and understanding their mechanisms of action. However, for this compound, the scientific community has not yet reached a stage where inter-laboratory comparisons are possible.

This guide, therefore, serves not as a comparison of existing data, but as a call to action for the research community to investigate the potential of this compound. Future research should focus on establishing baseline in vitro efficacy and elucidating the signaling pathways it may modulate.

The Path Forward: Establishing a Foundation for Reproducibility

To build a foundation for future comparative analysis, initial in vitro studies on this compound should prioritize clear and detailed reporting of experimental protocols. This will be instrumental for other laboratories to replicate and build upon the findings. Key areas for initial investigation would include:

  • Cytotoxicity Assays: Determining the compound's effective concentration range against various cancer cell lines.

  • Mechanism of Action Studies: Investigating whether the compound induces apoptosis, necrosis, or other forms of cell death.

  • Signaling Pathway Analysis: Identifying the molecular pathways affected by this compound treatment.

Below are hypothetical representations of how such data and workflows could be presented to ensure clarity and facilitate future reproducibility.

Hypothetical Data Presentation

Should initial studies be undertaken, the quantitative data could be summarized in a format similar to the table below. This structure allows for a clear comparison of the compound's cytotoxic effects across different cancer cell lines.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM) - Lab AIC50 (µM) - Lab B
MCF-7BreastMTT48Data NeededData Needed
A549LungSRB72Data NeededData Needed
HCT116ColonCellTiter-Glo48Data NeededData Needed
U87 MGGlioblastomaResazurin72Data NeededData Needed

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Standardized Experimental Protocols

To ensure that results can be compared across laboratories, a detailed and standardized experimental protocol is essential. A hypothetical protocol for a cytotoxicity assay is provided below.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Potential Mechanisms

Once data becomes available, diagrams can be used to visualize the proposed mechanisms of action and experimental workflows.

G Hypothetical Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation A Cancer Cell Lines (e.g., MCF-7, A549) B Treatment with This compound A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V) B->D E Western Blot (Signaling Proteins) B->E F Determine IC50 Values C->F G Quantify Apoptosis D->G H Analyze Protein Expression E->H I Elucidate Signaling Pathway F->I G->I H->I G Hypothetical Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibition Apoptosis Apoptosis Transcription_Factor->Apoptosis Induction

Comparative study of the biological effects of different isomers of 7-O-Methyleucomol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature and patent databases did not yield any specific comparative studies on the biological effects of different isomers of 7-O-Methyleucomol. Research on this particular flavonoid derivative appears to be limited, with its isolation from Eucomis bicolor being the primary information available.

Therefore, this guide will provide a broader comparative framework on the well-established principles of stereoisomerism and its critical impact on the biological activity of flavonoids, the class of compounds to which this compound belongs. The provided data, protocols, and diagrams are illustrative and based on general knowledge of flavonoid research, serving as a guide for potential future studies on this compound isomers.

The Significance of Stereoisomerism in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles in the chiral environment of the body.[1][2] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions.

For many drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[3] The use of single-enantiomer drugs, a practice known as "chiral switching," has become increasingly common to improve therapeutic outcomes and reduce adverse effects.[4]

Illustrative Comparative Data of Flavonoid Isomers

Due to the absence of specific data for this compound, the following table presents hypothetical, yet representative, quantitative data for two isomers of a generic flavonoid ("Flavonoid X") to illustrate the potential differences in their biological activities.

Biological Activity AssayIsomer A ((R)-Flavonoid X)Isomer B ((S)-Flavonoid X)Reference Compound (e.g., Quercetin)
Anticancer Activity (IC50 in µM)
MCF-7 (Breast Cancer Cell Line)15.2 ± 1.845.8 ± 3.225.5 ± 2.1
A549 (Lung Cancer Cell Line)22.5 ± 2.580.1 ± 5.635.7 ± 2.9
Enzyme Inhibition (IC50 in µM)
Cyclooxygenase-2 (COX-2)8.7 ± 0.932.4 ± 2.812.1 ± 1.3
Antioxidant Activity (SC50 in µg/mL)
DPPH Radical Scavenging5.3 ± 0.615.1 ± 1.44.5 ± 0.5

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Below is a detailed methodology for a key experiment typically used to assess the cytotoxic effects of flavonoid compounds on cancer cell lines.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (Isomer A, Isomer B of a flavonoid) dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: A series of dilutions of the test compounds are prepared in culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of the test compounds is added to the respective wells. A control group receiving only the vehicle (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a common signaling pathway affected by flavonoids and a typical experimental workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates Isomer_A (R)-Flavonoid X Isomer_A->IKK Inhibits Isomer_B (S)-Flavonoid X Isomer_B->IKK Weakly Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB IkB->NFkB Inhibits NFkB->NFkB Gene Inflammatory Genes NFkB->Gene Activates Transcription

Caption: Illustrative signaling pathway showing the differential inhibitory effect of flavonoid isomers on NF-κB activation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A1 Seed Cells in 96-well Plate A2 Incubate for 24h A1->A2 A3 Treat with Isomer A & B (Varying Concentrations) A2->A3 A4 Incubate for 48h A3->A4 B1 Add MTT Reagent A4->B1 B2 Incubate for 4h B1->B2 B3 Solubilize Formazan with DMSO B2->B3 C1 Measure Absorbance at 570nm B3->C1 C2 Calculate % Cell Viability C1->C2 C3 Determine IC50 Values C2->C3

Caption: A typical experimental workflow for determining the cytotoxicity of flavonoid isomers using the MTT assay.

References

A Comparative Guide to Assessing the Therapeutic Index of Novel Natural Compounds in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic index (TI) is a critical quantitative measure in pharmacology that represents the relative safety of a drug. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. A higher TI indicates a wider margin of safety. For novel compounds derived from natural sources, such as 7-O-Methyleucomol, establishing a robust therapeutic index is a cornerstone of preclinical development, paving the way for potential clinical investigation.

As of the latest literature review, specific preclinical data required to calculate the therapeutic index for this compound is not publicly available. Therefore, this guide provides a comprehensive framework for assessing the therapeutic index of a novel natural compound, using the well-researched anticancer agents Paclitaxel, Curcumin, and Resveratrol as illustrative examples. This guide will detail the necessary experimental protocols, present comparative data, and visualize key workflows and biological pathways.

Understanding the Therapeutic Index

The therapeutic index is generally calculated in preclinical animal studies as the ratio of the dose that is lethal to 50% of the population (LD50) to the dose that is therapeutically effective in 50% of the population (ED50).

TI = LD50 / ED50

A higher TI is preferable, suggesting that a much larger dose is needed to induce a lethal toxic effect than to produce a therapeutic one.

Comparative Preclinical Data

The following table summarizes key preclinical parameters for Paclitaxel, Curcumin, and Resveratrol, which are essential for evaluating their therapeutic indices. It is important to note that these values can vary significantly based on the cancer cell line, animal model, and experimental conditions.

ParameterPaclitaxelCurcuminResveratrol
In Vitro Cytotoxicity (IC50) 0.56 - 4.68 nM (Pediatric solid tumor cell lines)[1]~10-30 µM (Various cancer cell lines)~10-100 µM (Various cancer cell lines)[2]
Effective Dose (ED50) ~20-30 mg/kg (Mouse xenograft models)Not clearly established; doses up to 3.6 g/day have shown pharmacological activity in humans[3][4]10-15 mg/kg (Murine hepatoma model)[2]
Lethal Dose (LD50) / Maximum Tolerated Dose (MTD) LD50: 37 µM/kg (Mice, commercial formulation)[5]No dose-limiting toxicity up to 10 g/day in human trials[6]High doses (>80 mg/kg) show better efficacy with no major reported toxicity in preclinical models[7][8]
Calculated Therapeutic Index (Approximate) ~1.85 (based on µM/kg)High (Not precisely calculable due to low toxicity)High (Not precisely calculable due to low toxicity)

Note: The therapeutic index for Paclitaxel is relatively narrow. The values for Curcumin and Resveratrol are difficult to calculate precisely due to their low toxicity at effective doses.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the therapeutic index. Below are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Paclitaxel) in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Study in a Xenograft Mouse Model

This study determines the effective dose (ED50) of a compound that causes a desired therapeutic effect, such as tumor growth inhibition.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and mouse body weight regularly.

  • Compound Administration: Randomize mice into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). Administer the compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) for a specified duration.

  • Efficacy Assessment: Measure tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. The ED50 is the dose that achieves 50% tumor growth inhibition compared to the control group.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.

In Vivo Acute Toxicity Study

This study determines the lethal dose (LD50) or the maximum tolerated dose (MTD) of a compound.

Protocol:

  • Animal Model: Use healthy mice or rats.

  • Dose Administration: Administer single, escalating doses of the compound to different groups of animals.

  • Observation: Monitor the animals for a set period (e.g., 14 days) for signs of toxicity, such as changes in behavior, weight loss, and mortality.

  • LD50/MTD Determination: The LD50 is the statistically derived dose that is expected to be lethal to 50% of the animals. The MTD is the highest dose that does not cause unacceptable toxicity.

  • Histopathology: At the end of the study, major organs should be collected for histopathological analysis to identify any treatment-related toxicities.

Mandatory Visualizations

Workflow for Therapeutic Index Assessment

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies a Cytotoxicity Assays (e.g., MTT) b Determine IC50 a->b g Calculate Therapeutic Index (TI = LD50 / ED50) b->g c Efficacy Studies (Xenograft Models) d Determine ED50 c->d d->g e Toxicity Studies (Acute Dosing) f Determine LD50/MTD e->f f->g

Caption: Experimental workflow for determining the therapeutic index.

Concept of Therapeutic Index

G cluster_0 cluster_1 Therapeutic Window a Increasing Dose -> b Effective Dose (ED50) c Toxic Dose (LD50) b->c Therapeutic Index

Caption: The relationship between effective and toxic doses.

Example Signaling Pathway: PI3K/Akt/mTOR

Many natural compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[12][13]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt PIP2 -> PIP3 PIP2 PIP2 PIP3 PIP3 mTOR mTOR Akt->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival Natural Compound\n(e.g., this compound) Natural Compound (e.g., this compound) Natural Compound\n(e.g., this compound)->PI3K Natural Compound\n(e.g., this compound)->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a natural compound.

The preclinical assessment of the therapeutic index is a multifaceted process that requires rigorous in vitro and in vivo experimentation. While specific data for this compound is pending, this guide offers a robust framework for its future evaluation. By following standardized protocols and comparing results with established natural compounds like Paclitaxel, Curcumin, and Resveratrol, researchers can effectively characterize the safety and efficacy profile of novel therapeutic candidates, thereby facilitating their translation from the laboratory to the clinic.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-O-Methyleucomol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] All handling of 7-O-Methyleucomol waste should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound, treated as a hazardous chemical waste, involves a systematic process from the moment it is deemed a waste product.

1. Waste Identification and Classification: A laboratory chemical is considered waste when it is no longer intended for use.[4] Unless confirmed to be non-hazardous by a qualified professional, this compound should be treated as hazardous waste.[5][6] Hazardous waste is broadly categorized based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[7][8]

2. Container Selection and Management:

  • Container Choice: Use a container that is compatible with this compound. Plastic bottles are often preferred over glass for storing hazardous waste to minimize the risk of breakage.[9] The container must be in good condition, with no leaks or cracks, and have a secure, tightly fitting lid.[4]

  • Container Use: Keep the waste container closed except when adding waste.[4] Do not overfill the container.

3. Labeling of Hazardous Waste: Proper labeling is crucial for safe handling and disposal. The hazardous waste label must include the following information[9]:

  • The words "Hazardous Waste."

  • The full, common chemical name: "this compound." Avoid abbreviations or chemical formulas.[9]

  • The quantity of the waste.

  • The date of waste generation.

  • The location of origin (e.g., department, room number).

  • The name and contact information of the Principal Investigator.[9]

  • Checkmarks indicating the appropriate hazard pictograms, if known.

4. Storage of Chemical Waste:

  • Segregation: Store containers of this compound waste segregated from other incompatible wastes.[4]

  • Secondary Containment: Place the waste container in secondary containment to prevent spills from spreading.[5]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to accumulate in the laboratory, which is typically no more than 55 gallons.[5]

5. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Most institutions have an EHS or a similar department responsible for the collection and disposal of hazardous waste.[5][9] Do not attempt to dispose of chemical waste in the regular trash or down the drain.[9][10]

  • Documentation: Complete any required hazardous waste information forms provided by your institution's EHS office.[9] This form will typically require a detailed list of the chemical constituents and their quantities.

Quantitative Data for Hazardous Waste Characterization

To aid in the general classification of chemical waste, the following table summarizes key quantitative parameters for certain hazardous characteristics as defined by the Environmental Protection Agency (EPA).

CharacteristicParameterRegulatory ThresholdEPA Waste Code
Ignitability Flash Point (liquid)< 60°C (140°F)[6][11]D001[7][11]
Corrosivity pH (aqueous)≤ 2 or ≥ 12.5[6][7]D002[7][11]
Reactivity -Unstable, reacts violently with water, or capable of detonation[7][11]D003[7][11]
Toxicity Varies by contaminantSpecific concentration limits (e.g., Barium > 2mg/L, Cadmium > 0.5mg/L)[12]D004 - D043

Experimental Protocol: Triple Rinsing of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.[4][5]

Methodology:

  • Initial Rinse: Add a small amount of a suitable solvent (one that can dissolve this compound) to the empty container. The volume of the solvent should be approximately 5-10% of the container's volume.[5]

  • Agitation: Securely cap the container and agitate it to ensure the solvent comes into contact with all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into the designated hazardous waste container for this compound.[5][13]

  • Repeat: Repeat the rinsing process two more times for a total of three rinses.[4][5]

  • Drying: Allow the container to air dry completely.

  • Final Disposal: Once triple-rinsed and dry, deface or remove the original label and dispose of the container in the regular trash or recycling, as per your institution's guidelines.[13][14]

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.

Chemical_Disposal_Workflow cluster_assessment Waste Assessment cluster_procedure Hazardous Waste Procedure start Chemical is deemed waste is_hazardous Is it a known non-hazardous substance? start->is_hazardous treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous No / Unknown dispose_non_hazardous Dispose as non-hazardous waste (consult EHS) is_hazardous->dispose_non_hazardous Yes select_container Select & Prepare Compatible Container treat_as_hazardous->select_container label_container Label Container with 'Hazardous Waste' & Details select_container->label_container store_safely Store Safely in Secondary Containment label_container->store_safely request_pickup Request Waste Pickup from EHS store_safely->request_pickup final_disposal EHS Collects for Proper Disposal request_pickup->final_disposal

Caption: Decision workflow for the disposal of laboratory chemical waste.

By adhering to these general yet critical procedures, laboratory personnel can ensure the safe and compliant disposal of this compound and other chemical wastes, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-O-Methyleucomol

Author: BenchChem Technical Support Team. Date: November 2025

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling 7-O-Methyleucomol, a comprehensive PPE plan is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Body Protection Hand Protection Eye/Face Protection Respiratory Protection Footwear
Weighing and Preparing Solutions Disposable coverall or lab coatNitrile or neoprene gloves[2]Safety glasses with side shields or chemical splash goggles[3]Not generally required if handled in a certified chemical fume hoodClosed-toe shoes
Handling Concentrated Solutions Chemical-resistant suit or disposable coverall over lab coat[4]Chemical-resistant gloves (e.g., nitrile, neoprene) with extended cuffs[2]Chemical splash goggles and a face shield[3]Air-purifying respirator (APR) with organic vapor cartridges and particulate filters (if not in a fume hood)[4]Chemical-resistant boots[2][4]
General Laboratory Operations Lab coatNitrile glovesSafety glassesNot generally required with adequate ventilationClosed-toe shoes

Key Considerations for PPE Selection and Use:

  • Glove Selection: Always use chemical-resistant gloves.[2][5] Nitrile or neoprene are generally recommended for handling a wide range of chemicals. Avoid latex, leather, and fabric gloves as they can absorb chemicals.[2]

  • Glove Technique: Ensure proper glove removal technique to avoid skin contact with contaminants. Dispose of contaminated gloves in accordance with hazardous waste procedures.

  • Eye Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes.[3]

  • Respiratory Protection: The need for respiratory protection depends on the scale of the operation and the ventilation available. Work in a certified chemical fume hood whenever possible to minimize inhalation exposure.[6] If a respirator is required, ensure it is properly fitted and NIOSH-approved.[7]

  • Protective Clothing: Disposable overalls are preferred to prevent contamination of personal clothing.[2] If using a lab coat, it should be regularly laundered separately from other clothing.[4]

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is critical to maintaining a safe laboratory environment. The following diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh 3. Weigh Compound prep_setup->handle_weigh handle_dissolve 4. Prepare Solution handle_weigh->handle_dissolve handle_experiment 5. Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate 6. Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_dispose 7. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff 8. Doff PPE cleanup_dispose->cleanup_doff

Figure 1. Safe handling workflow for this compound.

III. Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations. All waste should be treated as hazardous unless determined otherwise by a qualified professional.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous waste.
Solutions containing this compound Collect in a labeled, leak-proof container for liquid hazardous waste. Do not pour down the drain.[8]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Empty Chemical Containers The first rinse of the container should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected. Subsequent rinses with water may be permissible for drain disposal, but consult your institution's EHS guidelines.[9]
Contaminated PPE Dispose of as solid hazardous waste.

General Disposal Guidelines:

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the accumulation start date.[10]

  • Segregation: Never mix incompatible waste streams.

  • Storage: Store hazardous waste in a designated, secure area with secondary containment for liquids.[9]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.[8][9]

By adhering to these rigorous safety protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.